molecular formula C45H50ClN7O6 B10829399 ARD-2128

ARD-2128

Cat. No.: B10829399
M. Wt: 820.4 g/mol
InChI Key: BWDWHHAZFQBJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ARD-2128 is a useful research compound. Its molecular formula is C45H50ClN7O6 and its molecular weight is 820.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H50ClN7O6

Molecular Weight

820.4 g/mol

IUPAC Name

N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]benzamide

InChI

InChI=1S/C45H50ClN7O6/c1-44(2)42(45(3,4)43(44)59-32-11-7-29(25-47)35(46)24-32)49-38(55)28-5-8-30(9-6-28)52-21-19-50(20-22-52)26-27-15-17-51(18-16-27)31-10-12-33-34(23-31)41(58)53(40(33)57)36-13-14-37(54)48-39(36)56/h5-12,23-24,27,36,42-43H,13-22,26H2,1-4H3,(H,49,55)(H,48,54,56)

InChI Key

BWDWHHAZFQBJQL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C

Origin of Product

United States

Foundational & Exploratory

ARD-2128 Mechanism of Action in Prostate Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ARD-2128, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader for the treatment of prostate cancer. This document details its core mechanism, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Core Mechanism of Action: Targeted Androgen Receptor Degradation

This compound is a heterobifunctional small molecule designed to eliminate the androgen receptor protein, a key driver of prostate cancer growth and progression.[1][2] Unlike traditional AR antagonists that merely block the receptor's function, this compound hijacks the cell's own protein disposal machinery to induce the degradation of the AR protein.[1][2]

The molecule consists of three key components:

  • A ligand that binds to the androgen receptor.

  • A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]

  • A linker that connects these two ligands.

By simultaneously binding to both the AR and CRBN, this compound forms a ternary complex, bringing the AR in close proximity to the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme to the AR protein. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a significant reduction in total AR protein levels within the cancer cell. This degradation of the AR effectively shuts down androgen signaling, leading to the suppression of AR-regulated genes and subsequent inhibition of tumor growth.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARD_2128 This compound AR Androgen Receptor (AR) (Target Protein) ARD_2128->AR Binds to AR CRBN Cereblon (CRBN) (E3 Ligase) ARD_2128->CRBN Recruits CRBN Ternary_Complex AR-ARD-2128-CRBN Ternary Complex Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades AR Ub Ubiquitin Ub->Ternary_Complex Ubiquitination E1_E2 E1/E2 Enzymes E1_E2->Ub Activates AR_ub Polyubiquitinated AR Ternary_Complex->AR_ub Polyubiquitinates AR AR_ub->Proteasome Targeted for Degradation

Figure 1: Mechanism of this compound-mediated androgen receptor degradation.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound
Cell LineAssayParameterValueReference
VCaPCell Growth InhibitionIC504 nM
LNCaPCell Growth InhibitionIC505 nM
VCaPAR Protein DegradationDmax (10-1000 nM, 24h)>90%
VCaPAR Protein DegradationDegradation at 1 nM (24h)>50%
Multiple Cell LinesAR Protein DegradationDC50< 1 nM
Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Model
Dose (Oral)Dosing ScheduleOutcomeValueReference
10 mg/kgDaily for 21 daysTumor Growth Inhibition46%
20 mg/kgDaily for 21 daysTumor Growth Inhibition69%
40 mg/kgDaily for 21 daysTumor Growth Inhibition63%
20 mg/kgSingle doseAR Protein Reduction (24h)Effective Reduction
Table 3: Pharmacokinetic Properties of this compound in Mice
Dose (Oral)ParameterValueUnitReference
5 mg/kgCmax1304ng/mL
5 mg/kgAUC0-t22361ng·h/mL
5 mg/kgt1/218.8hours

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound. These represent standard protocols and may require optimization for specific laboratory conditions.

Cell Culture
  • Cell Lines: LNCaP and VCaP prostate cancer cell lines are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (IC50 Determination)

This protocol outlines a typical cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

cluster_workflow Cell Viability Assay Workflow start Start plate_cells Plate LNCaP or VCaP cells in 96-well plates start->plate_cells incubate_24h Incubate for 24 hours plate_cells->incubate_24h treat_cells Treat cells with serial dilutions of this compound incubate_24h->treat_cells incubate_72h Incubate for 72-96 hours treat_cells->incubate_72h add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate_72h->add_reagent incubate_10min Incubate for 10 minutes add_reagent->incubate_10min read_luminescence Measure luminescence incubate_10min->read_luminescence calculate_ic50 Calculate IC50 values read_luminescence->calculate_ic50 end End calculate_ic50->end cluster_workflow In Vivo Xenograft Study Workflow start Start inject_cells Subcutaneously inject VCaP cells into immunodeficient mice start->inject_cells tumor_growth Monitor tumor growth inject_cells->tumor_growth randomize_mice Randomize mice into treatment groups (when tumors reach ~150-200 mm³) tumor_growth->randomize_mice treat_mice Administer this compound or vehicle (e.g., daily oral gavage) randomize_mice->treat_mice measure_tumors Measure tumor volume and body weight (e.g., twice weekly) treat_mice->measure_tumors end_study End study after a defined period (e.g., 21 days) measure_tumors->end_study collect_tissues Collect tumors and tissues for pharmacodynamic analysis end_study->collect_tissues end End collect_tissues->end cluster_0 Impact of this compound on AR Signaling ARD_2128 This compound AR Androgen Receptor (AR) ARD_2128->AR Targets AR_Degradation AR Degradation AR->AR_Degradation Leads to AR_Signaling AR Signaling AR_Degradation->AR_Signaling Inhibits Tumor_Growth Prostate Cancer Tumor Growth AR_Degradation->Tumor_Growth Inhibits AR_Signaling->Tumor_Growth Promotes Gene_Expression AR-Regulated Gene Expression PSA PSA Gene_Expression->PSA TMPRSS2 TMPRSS2 Gene_Expression->TMPRSS2 FKBP5 FKBP5 Gene_Expression->FKBP5 AR_Signalin_g AR_Signalin_g AR_Signalin_g->Gene_Expression Activates

References

The Molecular Target of ARD-2128: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2128 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, this compound engages both the AR and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to induce the degradation of the AR protein.[4][5] This mechanism offers a promising therapeutic strategy for the treatment of prostate cancer and other AR-driven malignancies. This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, supported by quantitative data and a summary of experimental methodologies.

The Molecular Target: Androgen Receptor (AR)

The primary molecular target of this compound is the Androgen Receptor (AR) , a steroid hormone receptor that plays a critical role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone and dihydrotestosterone, the AR translocates to the nucleus and functions as a transcription factor, regulating the expression of genes involved in cell growth and survival. In prostate cancer, the AR signaling pathway is often hyperactivated, driving tumor growth.

Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a PROTAC, a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their function. The mechanism of action involves the formation of a ternary complex between the Androgen Receptor, this compound, and an E3 ubiquitin ligase.

Specifically, this compound utilizes a thalidomide moiety to recruit the cereblon/cullin 4A (CRBN) E3 ubiquitin ligase . By bringing the AR and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the AR. Poly-ubiquitinated proteins are recognized and targeted for degradation by the 26S proteasome, leading to a reduction in the total cellular levels of the AR protein.

Signaling Pathway Diagram

ARD_2128_Mechanism cluster_cell Cancer Cell ARD_2128 This compound Ternary_Complex Ternary Complex (AR - this compound - CRBN) ARD_2128->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex AR_Signaling AR Signaling (Gene Expression, Cell Growth) AR->AR_Signaling CRBN_E3 Cereblon (CRBN) E3 Ligase CRBN_E3->Ternary_Complex Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Inhibition Inhibition Degraded_AR->Inhibition Inhibition->AR_Signaling Western_Blot_Workflow start Seed VCaP or LNCaP cells treatment Treat with this compound (various concentrations and times) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with primary antibody (anti-AR) blocking->primary_ab secondary_ab Incubate with secondary antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection and Imaging secondary_ab->detection analysis Quantify band intensity to determine AR levels detection->analysis

References

ARD-2128: A Technical Guide to a Novel PROTAC Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2128 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the androgen receptor (AR). As a heterobifunctional molecule, this compound functions by inducing the proximity of the AR to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action offers a promising therapeutic strategy for prostate cancer, particularly in castration-resistant forms where AR signaling remains a key driver of disease progression. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.

Introduction to this compound and PROTAC Technology

The androgen receptor is a critical driver of prostate cancer growth and survival. While androgen deprivation therapies and AR antagonists are standard treatments, resistance often develops, frequently due to AR overexpression, mutation, or the emergence of constitutively active splice variants. PROTACs represent a novel therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's natural protein disposal system to eliminate the target protein entirely.

This compound is a PROTAC that consists of a ligand that binds to the androgen receptor and another ligand that recruits the E3 ubiquitin ligase Cereblon. These two ligands are connected by a linker. This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to the AR, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of multiple AR molecules by a single this compound molecule, potentially leading to a more profound and durable suppression of AR signaling compared to traditional inhibitors.

Mechanism of Action

The mechanism of this compound-mediated degradation of the androgen receptor is a stepwise process involving the formation of a key ternary complex.

ARD_2128_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation ARD2128 This compound AR Androgen Receptor (AR) ARD2128->AR Binds CRBN Cereblon (CRBN) E3 Ligase ARD2128->CRBN Binds Ternary_Complex Ternary Complex (AR - this compound - CRBN) Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination Polyubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degraded_AR Degraded AR (Amino Acids) Proteasome->Degraded_AR Degradation

Figure 1: Mechanism of this compound mediated AR degradation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy and pharmacokinetic parameters of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterVCaP CellsLNCaP CellsReference
IC50 (Cell Growth Inhibition) 4 nM5 nM[1]
AR Degradation (>50%) at 1 nMNot Reported[1]
AR Degradation (>90%) at 10-1000 nMNot Reported[1]

Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Model

Dose (Oral, Daily for 21 days)Tumor Growth InhibitionReference
10 mg/kg 46%[1]
20 mg/kg 69%[1]
40 mg/kg 63%

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValueConditionsReference
Oral Bioavailability 67%Not Specified
Cmax 1304 ng/mL5 mg/kg, p.o.
AUC0-t 22361 ng·h/mL5 mg/kg, p.o.
t1/2 18.8 hours5 mg/kg, p.o.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture
  • Cell Lines:

    • VCaP: Human prostate cancer cell line, androgen-sensitive, expresses wild-type AR.

    • LNCaP: Human prostate cancer cell line, androgen-sensitive, contains a T877A mutation in the AR ligand-binding domain.

  • Culture Medium:

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for AR Degradation

Western_Blot_Workflow start Start: Cell Culture (VCaP or LNCaP) treatment Treatment with this compound (e.g., 1, 10, 100, 1000 nM for 24h) start->treatment lysis Cell Lysis (RIPA Buffer + Protease Inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-AR, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis end End: AR Degradation Profile analysis->end

Figure 2: Workflow for Western Blotting analysis.
  • Protocol:

    • Cell Treatment: Plate VCaP or LNCaP cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 24 hours.

    • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (e.g., 1:1000 dilution) and a loading control like GAPDH (e.g., 1:5000 dilution) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: Quantify band intensities using densitometry software and normalize AR levels to the loading control.

Cell Viability Assay (WST-8 Assay for IC50 Determination)
  • Principle: The WST-8 assay is a colorimetric assay for the quantification of cell viability and proliferation. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed VCaP or LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72-96 hours).

    • WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.

    • Incubation: Incubate the plate for 1-4 hours at 37°C.

    • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

    • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

In Vivo VCaP Xenograft Model

Xenograft_Workflow start Start: Immunodeficient Mice (e.g., Male SCID mice, 4-6 weeks old) cell_prep Prepare VCaP Cell Suspension (e.g., 1x10^6 cells in Matrigel) start->cell_prep implantation Subcutaneous Implantation of VCaP cells into the flank cell_prep->implantation tumor_growth Monitor Tumor Growth (until tumors reach ~100-200 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Oral Administration of this compound (e.g., daily for 21 days) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Analysis (Tumor weight, Western blot, qRT-PCR) monitoring->endpoint end End: In Vivo Efficacy Data endpoint->end

Figure 3: Workflow for the VCaP xenograft model.
  • Animal Model: Male severe combined immunodeficient (SCID) mice, 4-6 weeks old.

  • Protocol:

    • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 VCaP cells mixed with Matrigel into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

    • Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer this compound orally at the desired doses (e.g., 10, 20, 40 mg/kg) daily for 21 days. The control group receives the vehicle.

    • Data Collection: Measure tumor volume and body weight 2-3 times per week.

    • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for further analysis, such as Western blotting to confirm AR degradation and qRT-PCR to assess the expression of AR-regulated genes.

Quantitative Real-Time PCR (qRT-PCR) for AR-Regulated Genes
  • Target Genes: PSA (Prostate-Specific Antigen), TMPRSS2, and FKBP5 are well-established AR-regulated genes. GAPDH is commonly used as a housekeeping gene for normalization.

  • Protocol:

    • RNA Extraction: Extract total RNA from treated cells or tumor tissues using a suitable RNA isolation kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a highly potent, orally bioavailable PROTAC degrader of the androgen receptor. Its ability to efficiently induce the degradation of AR translates to significant anti-proliferative activity in prostate cancer cell lines and robust tumor growth inhibition in preclinical xenograft models. The detailed protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other similar PROTAC molecules, facilitating further research and development in the field of targeted protein degradation for the treatment of prostate cancer.

References

The Discovery and Development of ARD-2128: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on a Potent, Orally Bioavailable PROTAC Androgen Receptor Degrader for Prostate Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

ARD-2128 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer.[1][2] Developed as a potential therapeutic for prostate cancer, this compound represents a significant advancement in the field of targeted protein degradation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key data presented for scientific and research audiences.

Discovery and Design

The development of this compound was a strategic effort to create a highly potent AR degrader with excellent oral pharmacokinetic properties.[3] The design of this compound is based on the PROTAC technology, which utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[4]

This compound is a heterobifunctional molecule composed of three key components:

  • A ligand that binds to the Androgen Receptor: This moiety ensures the specific targeting of the AR protein.

  • A ligand that recruits an E3 ubiquitin ligase: this compound incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3]

  • A linker that connects the two ligands: A rigidified linker was designed to optimize the formation of a stable ternary complex between the AR, this compound, and the E3 ligase, leading to efficient AR degradation.

The chemical structure of this compound is provided below:

Chemical Formula: C45H50ClN7O6

Molecular Weight: 820.37 g/mol

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome pathway to induce the degradation of the Androgen Receptor. The process can be summarized in the following steps:

  • Ternary Complex Formation: this compound simultaneously binds to the Androgen Receptor and the Cereblon E3 ubiquitin ligase, forming a ternary complex.

  • Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to the AR, facilitating the transfer of ubiquitin molecules to the AR protein.

  • Proteasomal Degradation: The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR protein levels.

This mechanism of action is distinct from traditional AR inhibitors that only block the receptor's activity. By inducing degradation, this compound can potentially overcome resistance mechanisms associated with AR overexpression or mutations.

cluster_0 cluster_1 ARD2128 This compound Ternary_Complex Ternary Complex (AR-ARD-2128-CRBN) ARD2128->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex PolyUb_AR Polyubiquitinated AR Ternary_Complex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->PolyUb_AR E1, E2 Enzymes Proteasome 26S Proteasome PolyUb_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of Action of this compound.

Quantitative Data

In Vitro Activity
ParameterVCaP CellsLNCaP CellsReference
IC50 (Cell Growth Inhibition) 4 nM5 nM
AR Degradation (>50%) at 1 nM (24 hours)Not Specified
AR Degradation (>90%) at 10, 100, 1000 nM (24 hours)Not Specified
In Vivo Activity (VCaP Xenograft Model)
DosageRouteScheduleOutcomeReference
10 mg/kgp.o.Daily for 21 days46% Tumor Growth Inhibition
20 mg/kgp.o.Daily for 21 days69% Tumor Growth Inhibition
40 mg/kgp.o.Daily for 21 days63% Tumor Growth Inhibition
20 mg/kgp.o.Single doseAR protein reduction after 24 hours
Pharmacokinetic Properties in Mice
ParameterValueUnitReference
Dosage 5mg/kg (p.o.)
Cmax 1304ng/mL
AUC0-t 22361ng·h/mL
t1/2 18.8hours
Oral Bioavailability 67%

Experimental Protocols

Western Blotting for AR Degradation

This protocol describes the methodology for assessing the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with this compound.

cluster_0 start Start: Seed VCaP/LNCaP cells treat Treat with this compound (various concentrations, 24h) start->treat lyse Lyse cells in RIPA buffer with protease/phosphatase inhibitors treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% non-fat milk in TBST) transfer->block primary_ab Incubate with primary antibody (anti-AR and loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using ECL substrate secondary_ab->detect analyze Analyze band intensity (e.g., densitometry) detect->analyze end End: Determine % AR degradation analyze->end

Caption: Western Blotting Experimental Workflow.

Detailed Steps:

  • Cell Culture and Treatment: VCaP and LNCaP cells are cultured in appropriate media. For experiments, cells are treated with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 24 hours.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method like the BCA assay to ensure equal loading of protein for each sample.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the Androgen Receptor. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software, and the level of AR protein is normalized to the loading control to determine the percentage of AR degradation.

Cell Viability Assay (WST-8)

This protocol outlines the procedure for assessing the effect of this compound on the viability and proliferation of prostate cancer cells.

Detailed Steps:

  • Cell Seeding: VCaP and LNCaP cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 4 days) to allow for effects on cell proliferation.

  • WST-8 Reagent Addition: Following the incubation period, WST-8 reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for a further 1-4 hours, during which viable cells with active metabolism will convert the WST-8 tetrazolium salt into a formazan dye. The absorbance of the formazan product is measured at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

VCaP Xenograft Mouse Model

This protocol describes the in vivo evaluation of this compound's anti-tumor efficacy in a mouse model of prostate cancer.

Detailed Steps:

  • Cell Implantation: VCaP cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The treatment group receives this compound orally at specified doses (e.g., 10, 20, 40 mg/kg) daily for a defined period (e.g., 21 days). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised for further analysis, such as Western blotting to confirm AR degradation.

Conclusion

This compound is a highly promising, orally bioavailable PROTAC AR degrader that demonstrates potent anti-tumor activity in preclinical models of prostate cancer. Its ability to effectively induce the degradation of the Androgen Receptor offers a potential therapeutic strategy to overcome resistance to current AR-targeted therapies. The data and protocols presented in this technical guide provide a valuable resource for researchers in the field of oncology and drug discovery who are interested in the further development and application of targeted protein degradation technologies.

References

ARD-2128: A Technical Guide to a Potent and Orally Bioavailable PROTAC Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-2128 is a novel, highly potent, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target and degrade the Androgen Receptor (AR). As a key driver in the progression of prostate cancer, the AR is a critical therapeutic target. This compound offers a promising therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system to specifically eliminate the AR protein, thereby overcoming the limitations of traditional AR inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols are provided to enable researchers to replicate and build upon existing findings.

Chemical Structure and Properties

This compound is a hetero-bifunctional molecule that consists of a ligand that binds to the Androgen Receptor, a linker, and an E3 ubiquitin ligase-binding ligand.[1]

PropertyValueReference
Chemical Formula C45H50ClN7O6[2][3][4]
Molecular Weight 820.37 g/mol [2]
CAS Number 2222111-87-5
IUPAC Name N-[trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[[1-[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]-4-piperidinyl]methyl]-1-piperazinyl]-benzamide
SMILES String O=C(C1=CC=C(N2CCN(CC3CCN(C(C=C4C(N5C6CCC(NC6=O)=O)=O)=CC=C4C5=O)CC3)CC2)C=C1)N[C@@H]7C(C)(--INVALID-LINK--OC8=CC(Cl)=C(C#N)C=C8)C
Solubility Soluble in DMSO. Acetonitrile: Slightly soluble: 1-10 mg/ml.
Purity ≥98%
Appearance Solid
Storage -20°C, protect from light, dry, sealed.

Mechanism of Action: PROTAC-Mediated AR Degradation

This compound functions as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The mechanism of action for this compound involves the following key steps:

  • Binding to AR and Cereblon: One end of the this compound molecule binds to the Androgen Receptor (AR), the protein of interest. The other end binds to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.

  • Ternary Complex Formation: The binding of this compound to both AR and Cereblon results in the formation of a stable ternary complex (AR-ARD-2128-Cereblon).

  • Ubiquitination of AR: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the AR protein.

  • Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to the selective elimination of the AR protein from the cell.

  • Catalytic Cycle: After the degradation of the AR protein, this compound is released and can bind to another AR protein, initiating a new cycle of degradation. This catalytic nature allows for sustained protein degradation at low compound concentrations.

PROTAC_Mechanism cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (AR-ARD-2128-CRBN) This compound->Ternary_Complex AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex CRBN Cereblon (CRBN) (E3 Ligase) CRBN->Ternary_Complex Ternary_Complex->this compound Release & Recycling PolyUb_AR Poly-ubiquitinated AR Ternary_Complex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex E1, E2 enzymes Proteasome 26S Proteasome PolyUb_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

This compound Mechanism of Action.

In Vitro Activity

Androgen Receptor Degradation

This compound induces potent and efficient degradation of the Androgen Receptor in prostate cancer cell lines.

Cell LineDC50 (nM)Dmax (%)Reference
VCaP0.3>90
LNCaP8.3>90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Cell Proliferation Inhibition

Consistent with its ability to degrade AR, this compound effectively inhibits the proliferation of androgen-dependent prostate cancer cells.

Cell LineIC50 (nM)Reference
VCaP4
LNCaP5

IC50: Half-maximal inhibitory concentration.

In Vivo Activity

Pharmacokinetics in Mice

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.

ParameterValue (at 5 mg/kg, p.o.)Reference
Cmax1304 ng/mL
AUC0-t22361 ng·h/mL
t1/218.8 hours
Oral Bioavailability67%

Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve. t1/2: Half-life. p.o.: Oral administration.

Antitumor Efficacy in a VCaP Xenograft Model

Oral administration of this compound leads to significant tumor growth inhibition in a VCaP xenograft mouse model.

Dose (mg/kg, p.o., daily for 21 days)Tumor Growth Inhibition (%)Reference
1046
2069
4063

Experimental Protocols

Western Blotting for AR Degradation

This protocol is for assessing the degradation of the AR protein in cell lysates following treatment with this compound.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow start Start: Seed Prostate Cancer Cells (VCaP or LNCaP) treatment Treat cells with this compound (e.g., 1, 10, 100, 1000 nM for 24h) start->treatment lysis Lyse cells and collect protein extracts treatment->lysis quantification Determine protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk in TBST transfer->blocking primary_ab Incubate with primary antibody (anti-AR) overnight at 4°C blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL substrate secondary_ab->detection analysis Analyze band intensity to quantify AR protein levels detection->analysis end End: Determine DC50 and Dmax analysis->end

References

ARD-2128: A Technical Overview of its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics, oral bioavailability, and mechanism of action of ARD-2128, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader. The information presented is intended for researchers, scientists, and professionals involved in the field of drug development.

Introduction

This compound is a promising therapeutic agent for the treatment of prostate cancer.[1][2] As a PROTAC, it represents a novel therapeutic modality designed to induce the degradation of the androgen receptor, a key driver of prostate cancer progression.[3] Developed from the non-orally bioavailable AR degrader ARD-61, this compound was engineered for improved oral pharmacokinetic properties by incorporating a cereblon E3 ligase ligand.[3][4] This strategic modification resulted in a highly potent AR degrader with excellent oral bioavailability in preclinical models.

Mechanism of Action

This compound functions as a heterobifunctional molecule that simultaneously binds to the androgen receptor and the E3 ubiquitin ligase cereblon (CRBN). This binding facilitates the formation of a ternary complex, bringing the AR in close proximity to the E3 ligase machinery. Consequently, the AR is polyubiquitinated and targeted for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, leading to a sustained reduction in AR levels and subsequent inhibition of AR-driven gene transcription and tumor growth.

ARD_2128_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound AR Androgen Receptor (AR) This compound->AR binds CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN binds PolyUb_AR Polyubiquitinated AR Ub Ubiquitin (Ub) Ub->PolyUb_AR transfer Proteasome 26S Proteasome PolyUb_AR->Proteasome recognition & degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR releases

Mechanism of action of this compound as a PROTAC AR degrader.

Pharmacokinetics

Pharmacokinetic studies in male severe combined immunodeficiency (SCID) mice have demonstrated that this compound possesses favorable oral pharmacokinetic properties. The key parameters are summarized in the table below.

ParameterIntravenous (IV)Oral (PO)
Dose 1 mg/kg5 mg/kg
Cmax (ng/mL) -1304
Tmax (h) -2
AUC0-t (ng·h/mL) 1668722361
t1/2 (h) 16.518.8
Oral Bioavailability (%) -67

Data obtained from studies in male SCID mice.

Experimental Protocols

Pharmacokinetic Study in Mice
  • Animal Model: Male SCID mice were used for the pharmacokinetic evaluation of this compound.

  • Dosing:

    • Intravenous (IV) Administration: this compound was administered as a single bolus dose of 1 mg/kg.

    • Oral (PO) Administration: this compound was administered via oral gavage at a dose of 5 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vitro Androgen Receptor Degradation Assay
  • Cell Lines: VCaP and LNCaP human prostate cancer cell lines were utilized.

  • Treatment: Cells were treated with varying concentrations of this compound for specified durations.

  • Western Blotting:

    • Cell Lysis: Cells were harvested and lysed to extract total protein.

    • Protein Quantification: Protein concentration was determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: Membranes were probed with primary antibodies specific for the androgen receptor and a loading control (e.g., GAPDH).

    • Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate were used for detection.

    • Data Analysis: Band intensities were quantified to determine the extent of AR degradation.

In Vivo Efficacy in a VCaP Xenograft Model

InVivo_Workflow cluster_0 Tumor Implantation cluster_1 Tumor Growth & Monitoring cluster_2 Treatment cluster_3 Endpoint Analysis VCaP_cells VCaP cells in Matrigel SCID_mice Male SCID Mice VCaP_cells->SCID_mice Subcutaneous injection Tumor_growth Tumor growth to ~150 mm³ Randomization Randomization into treatment groups Tumor_growth->Randomization Dosing Daily oral gavage with this compound or vehicle Monitoring Monitor tumor volume and body weight Dosing->Monitoring Euthanasia Euthanasia at study endpoint Tissue_collection Tumor and plasma collection Euthanasia->Tissue_collection Analysis Western blot for AR levels in tumors Tissue_collection->Analysis

Workflow for the in vivo efficacy study of this compound.
  • Animal Model: Male SCID mice were used.

  • Tumor Implantation: VCaP cells were suspended in Matrigel and subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Treatment Initiation: Tumors were allowed to grow to a mean volume of approximately 150 mm³, at which point the mice were randomized into treatment and control groups.

  • Dosing Regimen: this compound was administered daily via oral gavage at specified doses (e.g., 10, 20, and 40 mg/kg) for a defined period (e.g., 21 days). The control group received the vehicle.

  • Monitoring: Tumor volume and body weight were measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors were excised, and protein lysates were analyzed by Western blotting to assess the levels of the androgen receptor.

Conclusion

This compound is a highly potent, orally bioavailable PROTAC degrader of the androgen receptor. Its favorable pharmacokinetic profile, characterized by high oral bioavailability and a long half-life in mice, supports its potential for oral administration in a clinical setting. The robust in vitro and in vivo degradation of the androgen receptor, leading to tumor growth inhibition, underscores the promise of this compound as a novel therapeutic for prostate cancer. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this and similar molecules.

References

The Role of Cereblon E3 Ligase in the Activity of ARD-2128: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2128 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR), a key driver of prostate cancer.[1] As a heterobifunctional molecule, this compound functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to induce the degradation of the AR protein. This guide provides a detailed technical overview of the critical role of the Cereblon (CRBN) E3 ubiquitin ligase in the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Recruitment of Cereblon E3 Ligase

This compound is comprised of a ligand that binds to the Androgen Receptor and a ligand for the E3 ubiquitin ligase Cereblon, connected by a chemical linker. The Cereblon-binding component is based on the thalidomide scaffold, a well-characterized ligand for CRBN. The core function of this compound is to induce proximity between the AR and the CRBN-containing E3 ligase complex (CRL4-CRBN). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the AR, marking it for degradation by the 26S proteasome. Mechanistic studies have confirmed that the degradation of AR by this compound is dependent on the proteasome, as its activity is blocked by proteasome inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in preclinical models.

Table 1: In Vitro Activity of this compound

ParameterVCaP CellsLNCaP CellsReference
IC50 (Growth Inhibition) 4 nM5 nM[1]
DC50 (AR Degradation) 0.28 nM8.3 nM
AR Degradation at 1 nM (24h) >50%Not Reported[1]
AR Degradation at ≥10 nM (24h) >90%Not Reported[1]

Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Model

Dosage (Oral, Daily for 21 days)Tumor Growth InhibitionReference
10 mg/kg 46%[1]
20 mg/kg 69%
40 mg/kg 63%

Table 3: Pharmacokinetic Properties of this compound in Mice (5 mg/kg, Oral)

ParameterValueReference
Cmax 1304 ng/mL
AUC0-t 22361 ng·h/mL
t1/2 18.8 hours

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action and experimental assessment of this compound.

ARD_2128_Signaling_Pathway cluster_cell Cancer Cell ARD2128 This compound TernaryComplex Ternary Complex (AR-ARD-2128-CRBN) ARD2128->TernaryComplex AR Androgen Receptor (AR) AR->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex Ub_AR Polyubiquitinated AR TernaryComplex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

This compound Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture Prostate Cancer Cell Culture (VCaP, LNCaP) Treatment Treat with this compound (Concentration Gradient) CellCulture->Treatment ViabilityAssay Cell Viability Assay (WST-8) Treatment->ViabilityAssay ProteinExtraction Protein Extraction Treatment->ProteinExtraction IC50 Determine IC50 ViabilityAssay->IC50 WesternBlot Western Blot for AR ProteinExtraction->WesternBlot DC50 Determine DC50 WesternBlot->DC50 Xenograft Establish VCaP Xenograft in Mice Dosing Oral Administration of this compound Xenograft->Dosing TumorMeasurement Measure Tumor Volume Dosing->TumorMeasurement PK_Study Pharmacokinetic Analysis Dosing->PK_Study Efficacy Determine Antitumor Efficacy TumorMeasurement->Efficacy PK_Parameters Determine Cmax, AUC, t1/2 PK_Study->PK_Parameters Logical_Relationship cluster_ternary Ternary Complex Formation ARD2128 This compound AR_Ligand AR Binding Moiety ARD2128->AR_Ligand Linker Linker ARD2128->Linker CRBN_Ligand CRBN Binding Moiety (Thalidomide-based) ARD2128->CRBN_Ligand CRBN_Complex CRL4-CRBN E3 Ligase Complex ARD2128->CRBN_Complex AR Androgen Receptor (AR) AR_Ligand->AR Binds to CRBN_Ligand->CRBN_Complex Recruits AR->ARD2128

References

ARD-2128: A Technical Guide to Targeted Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting AR have been a cornerstone of treatment, resistance mechanisms, often involving AR overexpression or mutation, remain a significant clinical challenge. Targeted protein degradation offers a novel therapeutic modality to overcome these limitations. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. ARD-2128 is a potent and orally bioavailable PROTAC designed to selectively degrade the androgen receptor, showing promise in preclinical models of prostate cancer.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its characterization.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the androgen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This binding induces the formation of a ternary complex between the AR and the CRBN E3 ligase.[4] This proximity facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome.[4] By removing the AR protein entirely, rather than just inhibiting its function, this compound can potentially overcome resistance mechanisms associated with AR overexpression and mutations.

cluster_0 cluster_1 ARD2128 This compound Ternary_Complex Ternary Complex (AR-ARD2128-CRBN) ARD2128->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_Complex Recruited by this compound Ubiquitination AR Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted by Degradation AR Degradation Proteasome->Degradation Mediates cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Cell_Culture Prostate Cancer Cell Culture (e.g., VCaP, LNCaP) Western_Blot Western Blot for AR Degradation (DC50) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (IC50) Cell_Culture->Viability_Assay Xenograft VCaP Xenograft Mouse Model Dosing Oral Administration of this compound Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PK_PD Pharmacokinetic and Pharmacodynamic Analysis Dosing->PK_PD

References

Preclinical Profile of ARD-2128: A Novel PROTAC Androgen Receptor Degrader for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ARD-2128 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target and degrade the Androgen Receptor (AR), a key driver of prostate cancer progression.[1][] In the context of castration-resistant prostate cancer (CRPC), where tumors continue to proliferate despite androgen deprivation therapies, the AR signaling axis often remains active due to mechanisms such as AR gene amplification, mutations, or the expression of splice variants.[3] Unlike traditional AR inhibitors that merely block the receptor's function, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein, thereby eliminating it from the cancer cells.[1] This mechanism of action offers a promising therapeutic strategy to overcome resistance to current anti-androgen therapies. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy of this compound in CRPC models.

Mechanism of Action: PROTAC-mediated AR Degradation

This compound is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This binding induces the formation of a ternary complex, which brings the E3 ligase in close proximity to the AR. The E3 ligase then tags the AR with ubiquitin molecules, marking it for recognition and degradation by the 26S proteasome. This process effectively eliminates the AR protein from the cell, leading to the downregulation of AR-dependent gene expression and subsequent inhibition of tumor cell proliferation and survival.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation ARD_2128 This compound Ternary_Complex This compound : AR : E3 Ligase Ternary Complex ARD_2128->Ternary_Complex Binds to AR & E3 Ligase AR Androgen Receptor (AR) AR->Ternary_Complex E3_Ligase Cereblon (CRBN) E3 Ligase E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Ubiquitin Ubiquitin (Ub) Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitin Transfer Ub_AR->Proteasome Recognition

Figure 1: Mechanism of action of this compound.

In Vitro Preclinical Studies

Cell Line Models

The in vitro activity of this compound has been evaluated in various human prostate cancer cell lines that are relevant to CRPC. These include:

  • VCaP: A human prostate cancer cell line derived from a vertebral metastasis that overexpresses wild-type AR and is sensitive to androgens.

  • LNCaP: A human prostate cancer cell line derived from a lymph node metastasis that expresses a mutated, but still functional, AR (T877A).

In Vitro Potency and Efficacy

The potency of this compound in degrading AR and inhibiting cell proliferation has been quantified using IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values.

Cell LineAssayParameterValue (nM)Reference
VCaPCell Growth InhibitionIC504
LNCaPCell Growth InhibitionIC505
VCaPAR Protein DegradationDC50<0.5

Table 1: In Vitro Potency of this compound in Prostate Cancer Cell Lines

This compound demonstrates potent dose-dependent degradation of the AR protein. In VCaP cells, treatment with this compound at concentrations of 10 nM and above resulted in over 90% degradation of the AR protein within 24 hours.

Experimental Protocols: In Vitro Assays

VCaP and LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments investigating the effect of this compound, cells are often cultured in media with charcoal-stripped FBS to minimize the influence of exogenous androgens.

  • Cell Lysis: Prostate cancer cells are seeded in 6-well plates and treated with varying concentrations of this compound for the desired duration (e.g., 24 hours). After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the N-terminal domain of the Androgen Receptor (e.g., 1:1000 dilution). A primary antibody for a loading control, such as GAPDH or β-actin (e.g., 1:5000 dilution), is also used.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Densitometry analysis is performed to quantify the relative AR protein levels.

  • Cell Seeding: VCaP or LNCaP cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control wells, and the IC50 value is determined from the dose-response curve.

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Endpoints VCaP VCaP Cells Treatment Treat with this compound (Dose-Response) VCaP->Treatment LNCaP LNCaP Cells LNCaP->Treatment WB Western Blot Treatment->WB MTT MTT Assay Treatment->MTT Degradation AR Protein Degradation (DC50) WB->Degradation Proliferation Cell Proliferation Inhibition (IC50) MTT->Proliferation In_Vivo_Workflow cluster_0 Animal Model cluster_1 Treatment cluster_2 Studies cluster_3 Endpoints Xenograft VCaP Xenograft in SCID Mice Treatment Oral Administration of this compound (Daily Dosing) Xenograft->Treatment Efficacy Efficacy Study Treatment->Efficacy PK Pharmacokinetic Study Treatment->PK TGI Tumor Growth Inhibition Efficacy->TGI PK_Params Cmax, AUC, t1/2, Bioavailability PK->PK_Params

References

Investigating the Efficacy of ARD-2128 on Androgen Receptor (AR) Regulated Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) is a critical driver of prostate cancer progression. Therapeutic strategies targeting AR have evolved, with novel approaches like Proteolysis Targeting Chimeras (PROTACs) demonstrating significant promise. This technical guide provides an in-depth analysis of ARD-2128, a potent and orally bioavailable PROTAC AR degrader. We present quantitative data on its effect on AR-regulated gene expression, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This document serves as a comprehensive resource for researchers investigating next-generation AR-targeted therapies.

Introduction

The androgen receptor (AR) signaling pathway plays a pivotal role in the development and progression of prostate cancer.[1][2] While androgen deprivation therapies and AR antagonists have been the cornerstone of treatment, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies. This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the AR protein.[1][3] As a heterobifunctional molecule, this compound simultaneously binds to the AR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action offers a distinct advantage over traditional inhibitors by eliminating the target protein altogether. This guide details the profound effect of this compound on the downstream transcriptional output of the AR signaling pathway.

Mechanism of Action: this compound as a PROTAC AR Degrader

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically target and eliminate the androgen receptor. This process is initiated by the formation of a ternary complex between this compound, the androgen receptor, and a component of an E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin molecules to the AR, marking it for recognition and degradation by the proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple AR proteins.

ARD_2128_Mechanism Mechanism of Action of this compound cluster_0 Cellular Environment cluster_1 PROTAC-Mediated Degradation This compound This compound Ternary_Complex Ternary Complex (AR - this compound - E3 Ligase) This compound->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Proteasome 26S Proteasome Degraded_AR Degraded AR (Amino Acids) Proteasome->Degraded_AR Degrades Ub Ubiquitin Ub->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub_AR->Proteasome Targeted for Degradation

Figure 1: Mechanism of this compound-mediated AR degradation.

Data Presentation: Effect of this compound on AR-Regulated Gene Expression

The degradation of the androgen receptor by this compound leads to a significant reduction in the transcription of AR-regulated genes. This effect has been quantified in prostate cancer cell lines, demonstrating the potent downstream consequences of AR protein elimination. The following tables summarize the in vitro efficacy of this compound.

In Vitro AR Degradation and Cell Growth Inhibition

This compound demonstrates potent dose-dependent degradation of the androgen receptor and inhibition of prostate cancer cell growth.

Cell LineAssayMetricValue (nM)
VCaPAR DegradationDC500.28
LNCaPAR DegradationDC508.3
VCaPCell Growth InhibitionIC504
LNCaPCell Growth InhibitionIC505

Table 1: In vitro activity of this compound in VCaP and LNCaP prostate cancer cell lines. [1] The 50% degradation concentration (DC50) and 50% inhibitory concentration (IC50) values highlight the potent activity of this compound.

Suppression of AR-Regulated Gene Expression

Quantitative real-time PCR (qRT-PCR) analysis reveals a substantial decrease in the mRNA levels of canonical AR target genes, including Prostate-Specific Antigen (PSA, encoded by KLK3), Transmembrane Serine Protease 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5), following treatment with this compound.

Cell LineTreatmentTarget GenemRNA Level (% of Control)
VCaPThis compound (10 nM, 24h)AR~25%
VCaPThis compound (10 nM, 24h)PSA~10%
VCaPThis compound (10 nM, 24h)TMPRSS2~15%
VCaPThis compound (10 nM, 24h)FKBP5~5%
LNCaPThis compound (100 nM, 24h)AR~30%
LNCaPThis compound (100 nM, 24h)PSA~20%
LNCaPThis compound (100 nM, 24h)TMPRSS2~40%
LNCaPThis compound (100 nM, 24h)FKBP5~10%

Table 2: Relative mRNA expression of AR and AR-regulated genes in VCaP and LNCaP cells treated with this compound. Data are approximated from graphical representations in the cited literature and represent the potent transcriptional repression following AR degradation.

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed experimental protocols are provided below.

Cell Culture and this compound Treatment
  • Cell Lines:

    • LNCaP (ATCC® CRL-1740™) and VCaP (ATCC® CRL-2876™) prostate cancer cell lines.

  • Culture Medium:

    • LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

    • VCaP cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.

  • Culture Conditions:

    • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • For gene expression analysis, cells are seeded in appropriate culture vessels and allowed to adhere.

    • The medium is then replaced with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

    • Cells are incubated for the specified duration (e.g., 24 hours) before harvesting for RNA or protein extraction.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
  • RNA Isolation:

    • Total RNA is extracted from treated and control cells using a commercially available RNA purification kit (e.g., Qiagen RNeasy Kit) according to the manufacturer's instructions.

    • An on-column DNase digestion step is included to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • First-strand cDNA is synthesized from the purified RNA using a high-capacity RNA-to-cDNA kit (e.g., Applied Biosystems).

  • qRT-PCR:

    • Real-time PCR is performed using a suitable real-time PCR system (e.g., QuantStudio 7 Flex).

    • The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (AR, KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan-based master mix.

    • The relative expression of target genes is calculated using the ΔΔCt method, with normalization to the housekeeping gene.

Western Blotting for AR Protein Degradation
  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • The membrane is then incubated with a primary antibody specific for the androgen receptor. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis is performed to quantify the relative AR protein levels.

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for assessing the effect of this compound and the logical relationship of its impact on the AR signaling pathway.

Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy cluster_0 Cell Culture & Treatment cluster_1 Molecular Analysis cluster_2 Data Analysis Cell_Culture Prostate Cancer Cell Culture (LNCaP, VCaP) Treatment Treatment with this compound (or Vehicle Control) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR Analysis (AR, PSA, TMPRSS2, FKBP5) cDNA_Synthesis->qPCR Gene_Expression_Analysis Gene Expression Quantification (ΔΔCt Method) qPCR->Gene_Expression_Analysis Western_Blot Western Blot Analysis (AR Protein Levels) Protein_Extraction->Western_Blot Protein_Quantification Protein Level Quantification (Densitometry) Western_Blot->Protein_Quantification

Figure 2: Workflow for evaluating this compound's effect on gene expression.

Signaling_Pathway Impact of this compound on AR Signaling Pathway Androgen Androgen AR Androgen Receptor Androgen->AR AR_Dimerization AR Dimerization & Nuclear Translocation AR->AR_Dimerization AR_Degradation AR Degradation AR->AR_Degradation ARE Androgen Response Element (in DNA) AR_Dimerization->ARE Gene_Transcription Transcription of AR-Regulated Genes (PSA, TMPRSS2, FKBP5) ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cell_Growth Prostate Cancer Cell Growth & Survival Protein_Synthesis->Cell_Growth This compound This compound This compound->AR Targets AR_Degradation->AR_Dimerization Inhibits AR_Degradation->Gene_Transcription Inhibits

Figure 3: this compound's disruption of the AR signaling cascade.

Conclusion

This compound represents a significant advancement in the targeted degradation of the androgen receptor. Its ability to potently reduce AR protein levels translates to a robust suppression of AR-regulated gene expression, ultimately leading to the inhibition of prostate cancer cell growth. The data and protocols presented in this technical guide underscore the therapeutic potential of this compound and provide a valuable resource for the scientific community engaged in the development of novel cancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this promising AR degrader.

References

Methodological & Application

Application Notes and Protocols for ARD-2128 in VCaP and LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ARD-2128 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the AR protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This mechanism of action makes this compound a valuable tool for studying the downstream effects of AR signaling suppression in prostate cancer models. Notably, this compound has demonstrated significant anti-tumor activity in preclinical studies. These application notes provide detailed protocols for the in vitro use of this compound in two common prostate cancer cell lines: VCaP and LNCaP.

Target Audience

These protocols and application notes are intended for researchers, scientists, and drug development professionals working in the fields of oncology, particularly prostate cancer research, and targeted protein degradation.

Product Information

CharacteristicDescription
Product Name This compound
Target Androgen Receptor (AR)
Mechanism of Action PROTAC-mediated AR degradation
Cell Lines VCaP, LNCaP
Applications In vitro cell growth inhibition, AR protein degradation, gene expression analysis

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in VCaP and LNCaP cells.

Table 1: Cell Growth Inhibition

Cell LineIC50 (nM)
VCaP4
LNCaP5

Data represents the concentration of this compound required to inhibit cell growth by 50% after a 4-day treatment period in the presence of 0.1 nM R1881.

Table 2: AR Protein Degradation

Cell LineDC50 (nM)
VCaP0.28
LNCaP8.3

Data represents the concentration of this compound required to degrade 50% of the AR protein.

Table 3: AR Protein Degradation in VCaP Cells at 24 Hours

This compound Concentration (nM)AR Degradation (%)
1>50
10>90
100>90
1000>90

Data shows the percentage of AR protein degradation in VCaP cells after 24 hours of treatment with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its in vitro evaluation.

ARD_2128_Mechanism Mechanism of Action of this compound cluster_2 Cellular Machinery This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to AR E3 E3 Ubiquitin Ligase This compound->E3 Recruits E3 Ligase Ternary Complex Proteasome Proteasome AR->Proteasome Targeted for Degradation Ub Ubiquitin Ub->AR Tags AR Degraded AR Degraded AR Fragments Proteasome->Degraded AR Degrades AR Ternary Complex->Ub Ubiquitination

Caption: Mechanism of action of this compound as a PROTAC for AR degradation.

experimental_workflow In Vitro Experimental Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (VCaP or LNCaP) start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding treatment Treat with this compound (Dose-Response) seeding->treatment incubation Incubate for Specified Duration treatment->incubation viability Cell Viability Assay (e.g., WST-8, CellTiter-Glo) incubation->viability western Western Blot (AR Protein Levels) incubation->western qpcr RT-qPCR (AR Target Gene Expression) incubation->qpcr data_analysis Data Analysis viability->data_analysis western->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Culture

VCaP Cells:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions: 37°C, 5% CO2.

  • Subculture: When cells reach approximately 80% confluency, aspirate the medium, rinse with PBS, and detach using a suitable enzyme such as TrypLE Express. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

LNCaP Cells:

  • Medium: RPMI-1640 medium supplemented with 10% FBS.

  • Culture Conditions: 37°C, 5% CO2.

  • Subculture: At 80% confluency, rinse with PBS and detach with 0.25% Trypsin-EDTA. Neutralize, centrifuge, and resuspend for passaging.

For experiments investigating androgen-dependent effects, cells should be cultured in a steroid-free medium, which consists of phenol red-free medium supplemented with charcoal-stripped FBS.

Cell Viability Assay

This protocol is to determine the effect of this compound on the proliferation of VCaP and LNCaP cells.

Materials:

  • VCaP or LNCaP cells

  • Complete growth medium (or steroid-free medium with 0.1 nM R1881 for androgen-stimulated growth)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., WST-8 or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed VCaP or LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in the appropriate medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubate the plate for 4 days.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for AR Degradation

This protocol is to assess the degradation of AR protein following treatment with this compound.

Materials:

  • VCaP or LNCaP cells

  • This compound stock solution

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed VCaP or LNCaP cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control for 24 hours.

  • Aspirate the medium and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe for the loading control.

  • Quantify the band intensities to determine the extent of AR degradation relative to the loading control and normalized to the vehicle control.

RT-qPCR for AR Target Gene Expression

This protocol is to measure the effect of this compound on the expression of AR-regulated genes such as PSA and TMPRSS2.

Materials:

  • VCaP or LNCaP cells

  • This compound stock solution

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Seed and treat cells with this compound as described for the Western blot protocol.

  • Extract total RNA from the cells using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the appropriate primers and master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in cell viability assays Uneven cell seeding, edge effectsEnsure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS.
No AR degradation observed Inactive compound, incorrect concentration, insufficient incubation timeVerify the integrity and concentration of the this compound stock. Perform a dose-response and time-course experiment.
Weak or no signal in Western blot Low protein concentration, poor antibody quality, inefficient transferEnsure adequate protein loading. Use a validated primary antibody. Optimize transfer conditions.
Inconsistent qPCR results Poor RNA quality, primer-dimers, inaccurate pipettingUse high-quality RNA. Validate primer efficiency. Use calibrated pipettes and appropriate techniques.

Conclusion

This compound is a powerful research tool for studying the consequences of Androgen Receptor degradation in prostate cancer cell lines. The protocols provided here offer a framework for conducting in vitro experiments to characterize the activity of this compound in VCaP and LNCaP cells. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data.

References

Application Notes and Protocols for ARD-2128 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2128 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) that specifically targets the androgen receptor (AR) for degradation.[1][2][3] As a heterobifunctional molecule, this compound recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] This mechanism of action makes this compound a valuable tool for studying AR signaling and a potential therapeutic agent in the treatment of prostate cancer. Proper preparation of a stable and accurate stock solution is the first critical step for obtaining reliable and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key quantitative data for preparing and storing this compound stock solutions are summarized in the table below.

ParameterValueSource(s)
Molecular Weight 820.37 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO)
Solubility in DMSO 100 mg/mL (with ultrasonic treatment)
Solubility in Acetonitrile 1-10 mg/mL (slightly soluble)
Recommended Stock Concentration 1-10 mMGeneral Practice
Storage of Solid Compound -20°C, protected from light and moisture
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month
Stability of Solid Compound ≥ 4 years at -20°C

Experimental Protocols

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (optional, for enhancing solubility)

  • Sterile 0.22 µm syringe filter (optional, for sterilization)

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture onto the compound.

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.8204 mg of this compound (Molecular Weight = 820.37 g/mol ).

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For the example above, add 100 µL of DMSO to the 0.8204 mg of this compound to achieve a final concentration of 10 mM.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid in solubilization. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional but Recommended): For long-term storage and to ensure the sterility of the stock solution for cell culture, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is particularly important if the initial weighing and dissolution were not performed under strict aseptic conditions.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Working Dilution Preparation:

When preparing working solutions for cell culture experiments, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Visualizations

Signaling Pathway of this compound Action

ARD_2128_Pathway cluster_cell Cell ARD2128 This compound Ternary Ternary Complex (AR-ARD2128-CRBN) ARD2128->Ternary Binds AR Androgen Receptor (AR) AR->Ternary Binds CRBN Cereblon (E3 Ligase) CRBN->Ternary Binds Ub_AR Polyubiquitinated AR Ternary->Ub_AR Promotes Ubiquitination Ub Ubiquitin Ub->Ub_AR Proteasome 26S Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades Stock_Solution_Workflow Start Start Weigh 1. Weigh this compound Powder Start->Weigh Add_Solvent 2. Add Sterile DMSO Weigh->Add_Solvent Dissolve 3. Vortex / Sonicate to Dissolve Add_Solvent->Dissolve Check Fully Dissolved? Dissolve->Check Check->Dissolve No Sterilize 4. Sterile Filter (0.22 µm) Check->Sterilize Yes Aliquot 5. Aliquot into Single-Use Vials Sterilize->Aliquot Store 6. Store at -80°C or -20°C Aliquot->Store End End Store->End

References

Application Notes and Protocols for ARD-2128 in In Vivo Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ARD-2128, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) for the degradation of the Androgen Receptor (AR), in preclinical mouse xenograft models of prostate cancer.

Mechanism of Action

This compound is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor (AR), including clinically relevant mutant forms. It functions by simultaneously binding to the AR and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This targeted protein degradation leads to the suppression of AR-regulated gene expression and subsequent inhibition of tumor growth in AR-dependent prostate cancer models.[1][2]

ARD_2128_Mechanism cluster_0 Cellular Environment ARD2128 This compound AR Androgen Receptor (AR) (Full-length and Variants) ARD2128->AR Binds to AR E3 Cereblon (CRBN) E3 Ubiquitin Ligase ARD2128->E3 Recruits E3 Ligase Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation E3->AR Ubiquitination Ub Ubiquitin Ub->E3 Activated Degraded_AR Degraded AR (Amino Acids) Proteasome->Degraded_AR Degrades AR

Caption: Mechanism of this compound-mediated AR degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

Cell LineIC50 (Cell Growth Inhibition)AR Degradation
VCaP4 nM>90% at 10 nM (24 hours)[3]
LNCaP5 nM[3]Not specified

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in Mouse Models

ParameterValueAnimal ModelReference
Dosage Range (Efficacy) 10-40 mg/kgVCaP Xenograft (SCID mice)[3]
Administration Route Oral (p.o.), dailyVCaP Xenograft (SCID mice)
Treatment Duration 21 daysVCaP Xenograft (SCID mice)
Tumor Growth Inhibition 46% (10 mg/kg), 69% (20 mg/kg), 63% (40 mg/kg)VCaP Xenograft (SCID mice)
AR Protein Reduction Effective at 20 mg/kg (single dose)Mice
Oral Bioavailability 67%Mice
Cmax (5 mg/kg, p.o.) 1304 ng/mLMale ICR Mice
AUC0-t (5 mg/kg, p.o.) 22361 ng·h/mLMale ICR Mice
t1/2 (5 mg/kg, p.o.) 18.8 hoursMale ICR Mice

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice.

Materials:

  • This compound powder

  • Polyethylene glycol 200 (PEG200)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • 1 mL syringes

Procedure:

  • Vehicle Preparation: Use 100% PEG200 as the vehicle for oral administration.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of PEG200 to the tube.

    • Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Administration:

    • Administer the formulated this compound to mice via oral gavage using a 1 mL syringe and an appropriately sized gavage needle.

    • The typical administration volume for mice is 5-10 mL/kg.

Protocol 2: VCaP Prostate Cancer Xenograft Model

This protocol details the establishment of a subcutaneous VCaP xenograft model for evaluating the in vivo efficacy of this compound.

Materials:

  • VCaP human prostate cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Male SCID or other immunocompromised mice (6-8 weeks old)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture VCaP cells according to standard protocols. Ensure cells are in the logarithmic growth phase before harvesting.

  • Cell Preparation for Injection:

    • Harvest the cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS.

    • Perform a cell count and viability assessment (e.g., using trypan blue).

    • Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 1-5 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100-200 µL of the cell suspension (containing 1-10 x 10^6 VCaP cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

    • Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation:

    • When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

    • Begin oral administration of this compound or vehicle control as described in Protocol 1.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for AR levels, immunohistochemistry).

Protocol 3: 22Rv1 (AR-V7 Positive) Prostate Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous 22Rv1 xenograft model, which is known to express the AR-V7 splice variant.

Materials:

  • 22Rv1 human prostate cancer cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (optional, but recommended)

  • Male athymic nude or other immunocompromised mice (6-8 weeks old)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture 22Rv1 cells according to standard protocols.

  • Cell Preparation for Injection:

    • Follow the same procedure as for VCaP cells (Protocol 2, Step 2). A typical injection concentration is 3 x 10^7 cells/mL.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10^6 22Rv1 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Follow the same procedures for tumor monitoring, randomization, and treatment as described for the VCaP model (Protocol 2, Steps 4-6).

Protocol 4: Western Blot Analysis of AR Degradation in Tumor Tissue

This protocol outlines the procedure for assessing the degradation of AR in tumor tissue lysates.

Materials:

  • Excised tumor tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against AR (N-terminal domain to detect both full-length and variants)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Lysis:

    • Immediately after excision, snap-freeze the tumor tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or homogenize in lysis buffer.

    • Incubate the lysate on ice and then centrifuge to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-AR antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.

Visualized Experimental Workflow

Xenograft_Workflow cluster_preparation Preparation cluster_xenograft Xenograft Model Establishment cluster_treatment Treatment and Analysis Cell_Culture 1. Prostate Cancer Cell Culture (VCaP or 22Rv1) Cell_Harvest 3. Cell Harvest & Preparation Cell_Culture->Cell_Harvest ARD_Prep 2. This compound Formulation (in 100% PEG200) Treatment 7. Daily Oral Gavage (this compound or Vehicle) ARD_Prep->Treatment Implantation 4. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization of Mice into Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Endpoint: Tumor Excision & Tissue Analysis Monitoring->Endpoint

References

Application Notes and Protocols: Measuring Androgen Receptor Degradation by ARD-2128 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Androgen Receptor (AR) is a crucial driver in the progression of prostate cancer. A therapeutic strategy to combat this involves the targeted degradation of the AR protein. ARD-2128 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor. This document provides a detailed protocol for utilizing Western blot to quantify the degradation of AR in response to treatment with this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Cell LineThis compound Concentration (nM)Treatment Duration (hours)AR Degradation (%)Reference
VCaP124>50%[1]
VCaP1024>90%[1]
VCaP10024>90%[1]
VCaP100024>90%[1]

Table 2: IC50 Values for this compound

Cell LineIC50 (nM)
VCaP4
LNCaP5

Signaling Pathway and Experimental Workflow

AR_Degradation_Pathway Figure 1: Proposed Mechanism of this compound Action ARD_2128 This compound (PROTAC) Ternary_Complex Ternary Complex (AR-ARD-2128-E3 Ligase) ARD_2128->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation AR Degradation Proteasome->Degradation Mediates

Caption: Proposed mechanism of this compound-induced AR degradation.

Western_Blot_Workflow Figure 2: Western Blot Experimental Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture (e.g., VCaP, LNCaP) Treatment 2. Treatment with this compound Cell_Culture->Treatment Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification Denaturation 5. Sample Denaturation Quantification->Denaturation SDS_PAGE 6. SDS-PAGE Denaturation->SDS_PAGE Transfer 7. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (Anti-AR) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Image Acquisition & Data Analysis

Caption: Step-by-step workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: VCaP or LNCaP cells are suitable for this protocol.

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI for LNCaP, DMEM for VCaP) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture media to achieve final concentrations ranging from 1 nM to 1000 nM.[1]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Treat the cells for a specified time course, for example, 24 hours.

Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 12,000 x g for 10-20 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay such as the Bicinchoninic Acid (BCA) assay or Bradford assay. This is crucial for ensuring equal loading of protein in each lane of the gel.

SDS-PAGE and Protein Transfer
  • Sample Preparation for Electrophoresis:

    • Based on the protein quantification results, normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-40 µg).

    • Add an appropriate volume of Laemmli sample buffer (e.g., 4X or 6X) to each sample.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

    • Centrifuge briefly to collect the condensate.

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

    • Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

    • Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Activate the PVDF membrane by briefly incubating in methanol.

    • Assemble the transfer stack (sandwich) according to the transfer system's manual (wet or semi-dry transfer).

    • Perform the transfer. Transfer efficiency can be checked by staining the membrane with Ponceau S.

Immunoblotting and Detection
  • Blocking:

    • After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against Androgen Receptor (AR) in the blocking buffer at the manufacturer's recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three to five times for 5-10 minutes each with TBST.

  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).

    • Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film. Multiple exposures may be necessary to obtain an optimal signal.

Data Analysis
  • Image Acquisition: Capture the image of the blot, ensuring that the signal is not saturated.

  • Densitometry:

    • Quantify the band intensity for AR and a loading control (e.g., GAPDH, β-actin, or total protein stain) in each lane using densitometry software.

    • Normalize the AR band intensity to the corresponding loading control band intensity to correct for loading variations.

    • Calculate the percentage of AR degradation for each this compound treated sample relative to the vehicle-treated control.

References

Application Notes and Protocols for ARD-2128 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of ARD-2128, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader, in animal models for preclinical research. The protocols outlined below are based on established in vivo studies and are intended to guide researchers in designing and executing experiments to evaluate the pharmacokinetics, efficacy, and pharmacodynamics of this compound.

Overview of this compound

This compound is a investigational compound designed to target and degrade the androgen receptor, a key driver in the progression of prostate cancer.[1][2] As a PROTAC, this compound functions by recruiting an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action makes it a promising therapeutic candidate for castration-resistant prostate cancer (CRPC).[3] Studies have demonstrated its ability to effectively reduce AR protein levels, suppress AR-regulated gene expression in tumor tissues, and inhibit tumor growth in animal models without apparent signs of toxicity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving the oral administration of this compound in mouse models.

Table 1: Pharmacokinetic Parameters of this compound in Male ICR Mice

Dosage (p.o.)Cmax (ng/mL)AUC0-t (ng·h/mL)t1/2 (hours)
5 mg/kg13042236118.8
Data sourced from pharmacokinetic analysis in male ICR mice following a single oral dose.

Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Mouse Model

Dosage (p.o.)Dosing ScheduleTreatment DurationTumor Growth Inhibition
10 mg/kgDaily21 days46%
20 mg/kgDaily21 days69%
40 mg/kgDaily21 days63%
Data from a study in a VCaP xenograft model in mice.

Table 3: In Vivo Pharmacodynamic Effect of this compound

Animal ModelDosage (p.o.)Dosing ScheduleOutcome
SCID Mice20 mg/kgSingle doseReduction of AR protein level after 24 hours
Data from a study assessing AR protein levels in mice.

Experimental Protocols

The primary route of administration for this compound in animal models is oral (per os, p.o.), leveraging its high oral bioavailability. Below are detailed protocols for pharmacokinetic, efficacy, and pharmacodynamic studies.

Protocol for Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Animal Model: Male ICR Mice.

Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (20-22 gauge, round-tipped)

  • Syringes (1 mL)

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimation: Acclimate male ICR mice for at least one week under standard laboratory conditions.

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 10 mL/kg dosing volume). Vortex thoroughly before each administration.

  • Dosing: Administer a single dose of this compound (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).

  • Plasma Preparation: Immediately place blood samples in EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, AUC, and t1/2 using appropriate software.

Protocol for Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft model.

Animal Model: Immunocompromised mice (e.g., SCID or nu/nu mice) bearing VCaP tumor xenografts.

Materials:

  • VCaP cells

  • Matrigel (or other suitable extracellular matrix)

  • This compound

  • Vehicle for suspension

  • Oral gavage needles

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Inoculation: Subcutaneously implant VCaP cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Group Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Initiation:

    • Treatment Groups: Administer this compound orally once daily at various dose levels (e.g., 10, 20, 40 mg/kg) for a specified duration (e.g., 21 days).

    • Control Group: Administer the vehicle alone following the same schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Study Termination: At the end of the treatment period, euthanize the animals and excise the tumors.

  • Endpoint Analysis:

    • Weigh the excised tumors.

    • Calculate tumor growth inhibition for each treatment group compared to the control group.

    • Tumor tissues can be processed for further analysis (e.g., Western blot, immunohistochemistry) to assess AR protein levels.

Protocol for Pharmacodynamic (PD) Study

Objective: To assess the effect of this compound on the levels of androgen receptor protein in vivo.

Animal Model: SCID Mice.

Materials:

  • This compound

  • Vehicle for suspension

  • Oral gavage needles

  • Tissue homogenization buffer

  • Protein extraction reagents

  • Western blotting equipment and reagents

Procedure:

  • Animal Treatment: Administer a single oral dose of this compound (e.g., 20 mg/kg) or vehicle to the mice.

  • Tissue Collection: At a specified time point post-dose (e.g., 24 hours), euthanize the animals and collect target tissues (e.g., tumors from xenograft models).

  • Protein Extraction: Homogenize the collected tissues and extract total protein using appropriate lysis buffers.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies against the androgen receptor and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a suitable secondary antibody.

    • Visualize the protein bands and quantify the band intensities.

  • Data Analysis: Normalize the AR protein levels to the loading control and compare the levels in the this compound treated group to the vehicle-treated control group.

Visualizations

Signaling Pathway of this compound

ARD_2128_Mechanism cluster_cell Cell ARD2128 This compound Ternary Ternary Complex (AR-ARD2128-E3) ARD2128->Ternary Binds AR Androgen Receptor (AR) AR->Ternary Binds Proteasome Proteasome AR->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->Ternary Recruited Ternary->AR Ubiquitination Ub Ubiquitin Ub->AR Degradation Degraded AR Fragments Proteasome->Degradation

Caption: Mechanism of this compound-mediated androgen receptor degradation.

Experimental Workflow for In Vivo Efficacy Study

Efficacy_Workflow A 1. VCaP Cell Culture & Expansion B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment Groups C->D E 5. Daily Oral Dosing (this compound or Vehicle) D->E F 6. Monitor Tumor Volume & Body Weight E->F For 21 Days G 7. Euthanasia & Tumor Excision F->G H 8. Endpoint Analysis (Tumor Weight, PD markers) G->H

Caption: Workflow for a typical xenograft efficacy study with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2128 is a highly potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2] As a heterobifunctional molecule, this compound functions by simultaneously binding to the Androgen Receptor and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the AR, marking it for subsequent degradation by the proteasome.[3][4] This mechanism of action offers a compelling alternative to traditional AR inhibitors, particularly in the context of overcoming resistance mechanisms in prostate cancer.[5] Studies have demonstrated that this compound effectively reduces AR protein levels, suppresses the expression of AR-regulated genes, and inhibits the growth of prostate cancer cells.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in inducing Androgen Receptor degradation and inhibiting cell viability in prostate cancer cell lines.

Cell LineAssay TypeParameterConcentrationIncubation TimeNotes
VCaPAR Degradation>90% Degradation≥10 nM24 hoursSignificant AR degradation is observed at concentrations of 10 nM, 100 nM, and 1000 nM.
VCaPAR Degradation>50% Degradation1 nM24 hoursDemonstrates high potency at low nanomolar concentrations.
VCaPCell ViabilityIC₅₀4 nM4 daysIndicates potent inhibition of cell growth.
LNCaPCell ViabilityIC₅₀5 nM4 daysShows comparable potent growth inhibition to VCaP cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the general experimental workflows for assessing its activity.

ARD_2128_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation ARD2128 This compound AR Androgen Receptor (AR) ARD2128->AR Binds CRBN Cereblon (CRBN) E3 Ligase Complex ARD2128->CRBN Recruits cluster_ternary cluster_ternary ARD2128_bound This compound CRBN_bound CRBN ARD2128_bound->CRBN_bound AR_bound AR AR_bound->ARD2128_bound Proteasome 26S Proteasome AR_bound->Proteasome Targeted for Degradation Ub Ubiquitin (Ub) Ub->AR_bound Polyubiquitination Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR Degrades cluster_ternary->Ub Ubiquitination

Caption: Mechanism of this compound-mediated AR degradation.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed VCaP or LNCaP cells culture Culture cells to desired confluency start->culture treat Treat cells with varying concentrations of this compound culture->treat western Western Blot (AR Degradation Assay) treat->western viability WST-8 Assay (Cell Viability Assay) treat->viability analyze_wb Quantify AR protein levels (e.g., densitometry) western->analyze_wb analyze_via Measure absorbance (450 nm) and calculate cell viability viability->analyze_via

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture

VCaP and LNCaP Cell Lines

  • Thawing Cells:

    • Rapidly thaw the cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Culture VCaP cells in DMEM and LNCaP cells in RPMI-1640 medium, both supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium.

    • Centrifuge the cell suspension at 1,000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh medium and re-plate at the desired density.

Western Blot for Androgen Receptor Degradation
  • Cell Seeding and Treatment:

    • Seed VCaP or LNCaP cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24 hours. An equivalent volume of DMSO should be used as a vehicle control.

  • Protein Extraction:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Androgen Receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the AR band intensity to the corresponding loading control band intensity.

WST-8 Cell Viability Assay
  • Cell Seeding:

    • Seed VCaP or LNCaP cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO) and wells with medium only (background control).

    • Incubate the plate for the desired treatment period (e.g., 4 days).

  • WST-8 Reagent Addition and Incubation:

    • Add 10 µL of WST-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C in the incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

    • Plot the cell viability against the log of the this compound concentration and determine the IC₅₀ value using a suitable software.

Concluding Remarks

This compound is a powerful research tool for investigating the therapeutic potential of targeted Androgen Receptor degradation. The provided protocols offer a framework for characterizing the in vitro activity of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data for researchers in the fields of oncology and drug discovery. For in vivo studies, this compound has demonstrated oral bioavailability and anti-tumor activity in xenograft models. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted for translational applications.

References

ARD-2128 solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2128 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the Androgen Receptor (AR) for degradation.[1][2][3][4][5] As a heterobifunctional molecule, this compound simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the AR protein. This mechanism of action makes this compound a valuable tool for studying AR signaling pathways and a potential therapeutic agent in androgen-dependent pathologies such as prostate cancer. These application notes provide detailed information on the solubility of this compound in various organic solvents and protocols for its handling and use in research settings.

Solubility of this compound

The solubility of PROTAC molecules can be a critical factor in experimental design and reproducibility. Due to their complex structures and high molecular weight, PROTACs often exhibit limited solubility in aqueous solutions and variable solubility in organic solvents. The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO) and Acetonitrile.

Table 1: Solubility of this compound in Organic Solvents

SolventMolar Mass ( g/mol )SolubilityConcentration (mM)Notes
Dimethyl Sulfoxide (DMSO)820.37100 mg/mL121.9Ultrasonic assistance is recommended for complete dissolution.
Acetonitrile820.41-10 mg/mL1.22 - 12.19Characterized as "slightly soluble".

Note: The hygroscopic nature of DMSO can impact the solubility of the product; it is recommended to use newly opened DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.20 mg of this compound (Molecular Weight: 820.37 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 8.20 mg, you would add 1 mL of DMSO.

  • Initial Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate initial dissolution.

  • Sonication: Place the vial in a water bath sonicator and sonicate for 10-15 minutes. This step is crucial for achieving complete dissolution, as recommended.

  • Visual Inspection: After sonication, visually inspect the solution to ensure that all solid material has dissolved and the solution is clear. If any particulate matter remains, repeat the vortexing and sonication steps.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (up to a few days), the solution can be kept at 4°C.

Protocol 2: General Guidelines for Dissolving this compound in Other Organic Solvents

Given the limited specific data for solvents other than DMSO and acetonitrile, a systematic approach is recommended to determine the solubility of this compound in other organic solvents.

General Procedure:

  • Start with a small, accurately weighed amount of this compound in a clear vial.

  • Add a small, measured volume of the desired solvent (e.g., ethanol, DMF).

  • Vortex the mixture thoroughly.

  • If the compound does not dissolve, gently warm the solution (e.g., to 37°C) and continue vortexing.

  • If necessary, use a water bath sonicator to aid dissolution.

  • Gradually add more solvent in measured increments until the compound is fully dissolved.

  • Record the final volume of solvent used to calculate the approximate solubility.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a PROTAC, leading to the degradation of the Androgen Receptor.

ARD_2128_Signaling_Pathway cluster_0 Cellular Environment ARD_2128 This compound Ternary_Complex Ternary Complex (AR-ARD-2128-E3) ARD_2128->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ternary_Complex->AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Degraded_AR Degraded AR (Peptides) Proteasome->Degraded_AR

Caption: Mechanism of this compound mediated AR degradation.

Experimental Workflow for this compound

This diagram outlines a typical experimental workflow for utilizing this compound in a cell-based assay.

Experimental_Workflow cluster_workflow Experimental Protocol Prep_Stock 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Dilute_Working 2. Dilute to Working Concentrations in Culture Medium Prep_Stock->Dilute_Working Treatment 4. Treat Cells with This compound Dilute_Working->Treatment Cell_Culture 3. Culture Cells (e.g., Prostate Cancer Cell Line) Cell_Culture->Treatment Incubation 5. Incubate for Desired Time Period Treatment->Incubation Analysis 6. Analyze AR Levels (e.g., Western Blot, qPCR) Incubation->Analysis

Caption: General workflow for cell-based assays with this compound.

References

Application Notes and Protocols: Long-Term Storage and Stability of ARD-2128

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ARD-2128 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). As a hetero-bifunctional molecule, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. Given its potential in preclinical research, particularly in prostate cancer studies, understanding the proper storage and stability profile of this compound is critical for ensuring experimental reproducibility and the integrity of research data.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the recommended storage conditions, stability profile, and relevant experimental protocols for handling and evaluating this compound.

Storage and Handling

Proper storage is essential to prevent the degradation of this compound and to ensure its long-term efficacy in experimental settings. The following conditions are recommended based on available data.

2.1 Recommended Storage Conditions

It is crucial to protect the compound from moisture and light. For solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can compromise the compound's integrity.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 2 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution (in DMSO) -80°CUp to 6 monthsRecommended for long-term solution storage. Prepare aliquots to avoid freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage. Ensure the container is sealed to prevent moisture absorption by DMSO.
4°CUp to 2 weeksFor very short-term storage or immediate experimental use.

Stability Profile

This compound has demonstrated high stability in both plasma and liver microsomes across multiple species, which is a key attribute for a compound with oral bioavailability.[1] The following data is summarized from in vitro studies.[1]

3.1 In Vitro Metabolic Stability Data

The stability of this compound was assessed by incubating the compound with liver microsomes (in the presence of NADPH) and in plasma at 37°C. The percentage of the parent compound remaining was quantified at specific time points to determine its metabolic half-life (t½).

SpeciesMatrixIncubation Time (min)% RemainingHalf-Life (t½, min)Stability Classification
HumanLiver Microsomes6099>60Very High
Plasma12099>120Very High
MouseLiver Microsomes6092>60High
Plasma12099>120Very High
RatLiver Microsomes6099>60Very High
Plasma120100>120Very High
DogLiver Microsomes6099>60Very High
Plasma120100>120Very High
MonkeyLiver Microsomes6099>60Very High
Plasma120100>120Very High

Signaling Pathway and Experimental Workflows

4.1 Mechanism of Action of this compound

This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between the target Androgen Receptor (AR) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the poly-ubiquitination of AR and its subsequent degradation by the 26S proteasome.

ARD_2128_MOA cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System ARD2128 This compound AR Androgen Receptor (AR) (Target Protein) ARD2128->AR Binds CRBN Cereblon (CRBN) E3 Ligase ARD2128->CRBN Binds Ternary [AR ∶ this compound ∶ CRBN] Ternary Complex PolyUb Poly-Ubiquitinated AR Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary E1-E2-E3 Cascade Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for this compound PROTAC.

4.2 General Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the long-term stability of a research compound like this compound.

Stability_Workflow cluster_conditions Storage Conditions cluster_tests Analytical Methods start Start: Receive/Synthesize This compound Batch prep Prepare Aliquots (Solid & DMSO Stock) start->prep storage Place Samples in Controlled Storage Conditions prep->storage timepoint Pull Aliquots at Scheduled Time Points (T=0, 1, 3, 6, 12 months) storage->timepoint cond1 -80°C cond2 -20°C cond3 4°C cond4 25°C / 60% RH cond5 Photostability Chamber analysis Perform Analytical Testing timepoint->analysis hplc Purity by RP-HPLC lcms Degradant Identification by LC-MS appearance Visual Appearance report Compile Data & Determine Shelf-Life analysis->report end End report->end Handling_Decision_Tree start Received this compound (Solid Form) q1 Intended Use? start->q1 q2 Duration of Storage? q1->q2 Long-Term Storage prep_stock Action: Prepare DMSO stock solution. q1->prep_stock Immediate or Near-Term Use store_solid Action: Store solid at -20°C in a desiccator, protected from light. q2->store_solid q3 Stock Solution Use? prep_stock->q3 use_now Action: Use in experiment within 2 weeks. Store at 4°C short-term. q3->use_now Immediate (within 2 weeks) store_stock Action: Make single-use aliquots. Store at -80°C for up to 6 months. q3->store_stock Near-Term (within 6 months)

References

Application Notes and Protocols for Quantitative Real-Time PCR (qRT-PCR) Analysis of Androgen Receptor (AR) Gene Expression in Response to ARD-2128

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial driver of prostate cancer cell proliferation and survival.[1] Therapeutic strategies targeting the AR signaling pathway are therefore a cornerstone of prostate cancer treatment. ARD-2128 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the AR protein.[1] Unlike traditional inhibitors that block AR function, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein, thereby eliminating it from the cell. This application note provides a detailed protocol for utilizing quantitative real-time PCR (qRT-PCR) to measure the downstream effects of this compound on the expression of AR and its target genes.

The following protocols and data serve as a guide for researchers evaluating the efficacy of AR degraders like this compound in downregulating AR-mediated transcription.

Signaling Pathway and Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome. The depletion of AR protein leads to a subsequent decrease in the transcription of AR-regulated genes, which are critical for tumor cell growth and survival.

AR_Signaling_and_ARD2128_MOA cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSPs HSPs AR->HSPs Complex Proteasome Proteasome AR->Proteasome Degradation AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARD2128 This compound ARD2128->AR Binds E3_Ligase E3 Ubiquitin Ligase ARD2128->E3_Ligase Recruits E3_Ligase->AR Ubiquitination Ub Ubiquitin Target_Genes Target Gene Transcription (e.g., PSA, TMPRSS2) Proteasome->Target_Genes Inhibition of Transcription ARE Androgen Response Element (ARE) ARE->Target_Genes Activates AR_dimer->ARE Binds

Figure 1: Mechanism of this compound-mediated AR degradation and its effect on gene transcription.

Experimental Protocols

This section outlines the methodology for treating prostate cancer cells with this compound and subsequently analyzing AR and AR target gene expression via qRT-PCR.

Cell Culture and Treatment
  • Cell Line: LNCaP or VCaP prostate cancer cell lines are recommended as they express high levels of AR.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.

RNA Extraction and cDNA Synthesis
  • RNA Isolation: Following treatment, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer. Isolate total RNA using a commercially available RNA purification kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers, following the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Setup: Prepare the qRT-PCR reaction mix in a total volume of 20 µL per reaction. Each reaction should contain:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA template (e.g., 10 ng)

    • 6 µL of nuclease-free water

  • Primer Sequences: The following are validated primer sequences for human AR and selected housekeeping genes.

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
AR TACCAGCTCACCAAGCTCCTGCTCACTGGGTGTGGAAATA
HPRT1 CCTGGCGTCGTGATTAGTGATAGACGTTCAGTCCTGTCCATAA
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
  • Thermal Cycling Conditions: Perform qRT-PCR using a real-time PCR detection system with the following cycling conditions:

StepTemperatureDurationCycles
Initial Denaturation 95°C10 minutes1
Denaturation 95°C15 seconds40
Annealing/Extension 60°C60 seconds
Melt Curve Analysis As per instrument guidelines
Data Analysis
  • Quantification Cycle (Cq): Determine the Cq value for each sample.

  • Relative Quantification: Use the delta-delta Cq (ΔΔCq) method to analyze the relative gene expression data.

    • Step 1: Normalization to Housekeeping Gene (ΔCq) ΔCq = Cq (Target Gene) - Cq (Housekeeping Gene)

    • Step 2: Normalization to Vehicle Control (ΔΔCq) ΔΔCq = ΔCq (this compound Treated) - ΔCq (Vehicle Control)

    • Step 3: Fold Change Calculation Fold Change = 2-ΔΔCq

Expected Results and Data Presentation

Treatment of AR-positive prostate cancer cells with this compound is expected to lead to a dose-dependent decrease in the mRNA levels of AR target genes. The expression of the AR gene itself is not expected to change significantly at the mRNA level, as the mechanism of action of this compound is at the protein level.

Representative Data

The following tables present hypothetical, yet representative, data illustrating the expected outcome of a qRT-PCR experiment after a 24-hour treatment with this compound.

Table 1: Average Quantification Cycle (Cq) Values

TreatmentAR (Cq)PSA (KLK3) (Cq)TMPRSS2 (Cq)HPRT1 (Cq)
Vehicle Control 22.524.826.120.3
This compound (1 nM) 22.626.527.820.4
This compound (10 nM) 22.428.930.220.2
This compound (100 nM) 22.531.232.520.3

Table 2: Relative Fold Change in Gene Expression (Normalized to Vehicle Control)

TreatmentAR (Fold Change)PSA (KLK3) (Fold Change)TMPRSS2 (Fold Change)
Vehicle Control 1.001.001.00
This compound (1 nM) 0.980.310.31
This compound (10 nM) 1.020.050.05
This compound (100 nM) 0.990.010.01

Experimental Workflow Diagram

qRT_PCR_Workflow start Start cell_culture Cell Seeding (LNCaP/VCaP) start->cell_culture treatment Treatment with This compound cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrpcr qRT-PCR (AR, Target Genes, HKG) cdna_synthesis->qrpcr data_analysis Data Analysis (ΔΔCq Method) qrpcr->data_analysis results Results (Fold Change) data_analysis->results

Figure 2: Experimental workflow for qRT-PCR analysis of AR gene expression.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of Androgen Receptor and its target gene expression using qRT-PCR in response to treatment with the AR PROTAC degrader, this compound. The described methodology and expected results will aid researchers in evaluating the efficacy of this and similar compounds in preclinical studies. The robust downregulation of AR target genes, such as PSA (KLK3) and TMPRSS2, serves as a key indicator of the potent activity of this compound.

References

Troubleshooting & Optimization

ARD-2128 Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARD-2128, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) for the degradation of the Androgen Receptor (AR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and strategies to minimize potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Androgen Receptor (AR). It functions by simultaneously binding to the AR protein and the E3 ubiquitin ligase Cereblon (CRBN). This forms a ternary complex, which leads to the ubiquitination of AR, marking it for degradation by the proteasome.[1] This targeted degradation of the AR protein is a promising therapeutic strategy for prostate cancer.[2][3]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: For initial in vitro experiments, it is recommended to perform a dose-response study. Based on available data, this compound effectively reduces AR protein levels and inhibits cell growth in various prostate cancer cell lines at low nanomolar concentrations.[2][4] More than 50% AR degradation is observed at 1 nM, with over 90% degradation at 10 nM and above in VCaP cells after 24 hours. The half-maximal degradation concentration (DC50) is approximately 0.3 nM in VCaP cells and 8.3 nM in LNCaP cells. The IC50 for cell growth inhibition is around 4 nM in VCaP and 5 nM in LNCaP cells.

Q3: What are the potential off-target effects of this compound?

A3: While this compound is designed for high selectivity, as a PROTAC that utilizes a thalidomide-based ligand to recruit Cereblon (CRBN), it may have potential off-target effects. A known class effect of CRBN-recruiting PROTACs is the degradation of certain zinc-finger (ZF) proteins. It is crucial to experimentally determine the off-target profile of this compound in your specific experimental system. Comprehensive proteomic analysis is the recommended method for identifying unintended protein degradation.

Q4: How can I minimize off-target effects?

A4: Minimizing off-target effects primarily involves careful dosage optimization. Using the lowest effective concentration of this compound that achieves the desired level of AR degradation will reduce the likelihood of engaging off-target proteins. Additionally, consider the duration of treatment, as prolonged exposure can sometimes lead to increased off-target activity.

Q5: What are the recommended dosages for in vivo animal studies?

A5: In mouse xenograft models, oral administration of this compound has been shown to be effective. A single oral dose of 20 mg/kg can significantly reduce AR protein levels in tumors. For longer-term studies, daily oral doses of 10-40 mg/kg have demonstrated anti-tumor activity in a VCaP xenograft model. It is important to perform pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen for your specific animal model.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent AR Degradation - Cell line variability- Suboptimal this compound concentration- Incorrect incubation time- Reagent quality- Ensure consistent cell passage number and confluency.- Perform a detailed dose-response curve (e.g., 0.1 nM to 1000 nM) to determine the optimal concentration for your cell line.- Optimize incubation time (e.g., 6, 12, 24, 48 hours).- Use freshly prepared this compound solutions and high-quality antibodies for western blotting.
High Cell Toxicity - On-target toxicity due to efficient AR degradation in sensitive cell lines- Off-target effects at high concentrations- Lower the concentration of this compound to the minimal effective dose for AR degradation.- Reduce the treatment duration.- Perform a cytotoxicity assay to determine the IC50 and select a concentration well below this for mechanistic studies.
"Hook Effect" Observed (Reduced degradation at very high concentrations) - Formation of non-productive binary complexes (this compound bound to either AR or CRBN, but not both) at excessively high concentrations.- This is a known phenomenon for PROTACs. Ensure your dose-response curve extends to high concentrations (e.g., >10 µM) to identify the hook effect. Use concentrations on the left side of the trough for optimal degradation.
No AR Degradation - Cell line does not express sufficient levels of CRBN.- this compound degradation or instability.- Incorrect experimental setup.- Confirm CRBN expression in your cell line via western blot or qPCR.- Prepare fresh solutions of this compound for each experiment.- Verify your western blot protocol and antibody performance.

Data Summary Tables

Table 1: In Vitro Activity of this compound

Cell LineAssayEndpointValueReference
VCaPAR DegradationDC500.3 nM
LNCaPAR DegradationDC508.3 nM
VCaPCell Growth InhibitionIC504 nM
LNCaPCell Growth InhibitionIC505 nM
VCaPAR Degradation% Degradation at 1 nM (24h)>50%
VCaPAR Degradation% Degradation at 10 nM (24h)>90%

Table 2: In Vivo Dosage and Effects of this compound in Mouse Models

Animal ModelDosageAdministrationEffectReference
SCID Mice (VCaP Xenograft)20 mg/kg (single dose)OralReduction of AR protein levels in tumor
SCID Mice (VCaP Xenograft)10, 20, 40 mg/kg (daily for 21 days)OralInhibition of tumor growth
Male ICR Mice5 mg/kgOralCmax: 1304 ng/mL, AUC0-t: 22361 ng·h/mL, t1/2: 18.8 hours

Experimental Protocols

Protocol 1: Western Blot for Androgen Receptor Degradation
  • Cell Seeding and Treatment: Seed prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against AR overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.

Protocol 2: Cell Viability (Cytotoxicity) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 72 or 96 hours).

  • Assay: Add a cell viability reagent (e.g., CellTiter-Glo®, WST-8) according to the manufacturer's instructions.

  • Measurement: Read the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 3: Global Proteomics for Off-Target Analysis (Mass Spectrometry)
  • Sample Preparation: Treat cells with this compound at a concentration that gives robust AR degradation (e.g., 100 nM) and a vehicle control for 24 hours. Harvest and lyse the cells.

  • Protein Digestion: Quantify protein and digest with trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label peptides from different treatment groups with TMT reagents for multiplexed analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins across all samples. Look for proteins that show a significant decrease in abundance in the this compound treated group compared to the control, other than the intended target, AR.

Visualizations

ARD_2128_Mechanism_of_Action Mechanism of Action of this compound ARD2128 This compound Ternary_Complex Ternary Complex (AR-ARD2128-CRBN) ARD2128->Ternary_Complex AR Androgen Receptor (AR) (Target Protein) AR->Ternary_Complex CRBN Cereblon (CRBN) (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Ubiquitination of AR Ternary_Complex->Ubiquitination recruits Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of Action of this compound

Dosage_Optimization_Workflow Dosage Optimization Workflow for this compound cluster_in_vitro In Vitro Optimization cluster_off_target Off-Target Assessment cluster_in_vivo In Vivo Studies Dose_Response 1. Dose-Response for AR Degradation (Western Blot) Determine_DC50 2. Determine DC50 Dose_Response->Determine_DC50 Select_Concentration 5. Select Lowest Effective Concentration (High AR degradation, low cytotoxicity) Determine_DC50->Select_Concentration Cytotoxicity_Assay 3. Cytotoxicity Assay (e.g., CellTiter-Glo) Determine_IC50 4. Determine IC50 Cytotoxicity_Assay->Determine_IC50 Determine_IC50->Select_Concentration Proteomics 6. Global Proteomics (LC-MS/MS) at selected concentration Select_Concentration->Proteomics PK_PD 8. Pharmacokinetics/Pharmacodynamics (e.g., 10-40 mg/kg) Select_Concentration->PK_PD Analyze_Off_Targets 7. Identify Unintended Degraded Proteins Proteomics->Analyze_Off_Targets Efficacy_Study 9. Efficacy Study in Xenograft Model PK_PD->Efficacy_Study Troubleshooting_Tree Troubleshooting Unexpected Results Start Unexpected Result Check_Degradation Is AR degradation as expected? Start->Check_Degradation Check_Toxicity Is cytotoxicity higher than expected? Check_Degradation->Check_Toxicity Yes Check_Concentration Review this compound concentration Check_Degradation->Check_Concentration No Consider_Off_Target Potential Off-Target Effects Check_Toxicity->Consider_Off_Target Yes Lower_Concentration Lower this compound Concentration Check_Toxicity->Lower_Concentration No, but still high Optimize_Protocol Optimize Western Blot Protocol Check_Concentration->Optimize_Protocol Check_CRBN Check CRBN expression in cell line Check_Concentration->Check_CRBN Perform_Proteomics Perform Global Proteomics Consider_Off_Target->Perform_Proteomics Lower_Concentration->Check_Toxicity

References

Troubleshooting poor solubility of ARD-2128 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of ARD-2128 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a solid compound with known solubility in some organic solvents. Information from suppliers indicates it is slightly soluble in acetonitrile and soluble in DMSO.[1] Aqueous solubility is generally low, which is a common characteristic for PROTACs.[2][3][4]

Q2: Why is this compound poorly soluble in aqueous solutions?

A2: this compound is a complex, high molecular weight molecule (Molecular Weight: 820.37 g/mol ) and is classified as a PROTAC (Proteolysis Targeting Chimera).[5] Such molecules are often lipophilic and do not readily dissolve in water. The large hydrophobic surface area can lead to poor aqueous solubility.

Q3: Is it possible to improve the aqueous solubility of this compound?

A3: Yes, several strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound for in vitro experiments. These methods include pH adjustment, the use of co-solvents, and the addition of solubilizing excipients.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media. One supplier suggests a solubility of 100 mg/mL in DMSO with the aid of ultrasonication.

Q5: What is the maximum concentration of DMSO that can be used in cell-based assays?

A5: The concentration of DMSO in the final working solution should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. It is crucial to determine the tolerance of your specific cell line to DMSO.

Troubleshooting Guide: Poor Solubility of this compound in Aqueous Solutions

Issue 1: this compound precipitates when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous environment.

Solution 1: Optimize the Dilution Method

  • Rapid Dilution: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Stepwise Dilution: Perform serial dilutions in a mixture of the organic solvent and aqueous buffer, gradually increasing the proportion of the aqueous component.

Solution 2: Adjust the pH of the Aqueous Solution

This compound contains basic nitrogen atoms in its structure, which can be protonated at acidic pH. This protonation can increase the molecule's polarity and, consequently, its aqueous solubility.

  • Recommendation: Attempt to dissolve this compound in a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). The optimal pH will need to be determined empirically.

Solution 3: Utilize Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

  • Common Co-solvents for in vitro use:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Important Consideration: The final concentration of the co-solvent in the cell culture medium should be low enough to not cause cytotoxicity. It is essential to test the tolerance of your cell line to the chosen co-solvent.

Issue 2: The desired concentration of this compound in the final aqueous solution cannot be achieved without precipitation.

If the above methods are insufficient, more advanced formulation strategies may be necessary.

Solution 1: Employ Solubilizing Excipients

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 20 and Tween® 80 are often used in biological experiments, but their concentrations must be carefully optimized to avoid cell toxicity.

Solution 2: Prepare an Amorphous Solid Dispersion (for advanced applications)

For in vivo studies or more complex in vitro models, preparing an amorphous solid dispersion (ASD) can significantly enhance solubility and dissolution rates. This involves dispersing the drug in a polymer matrix in its amorphous (non-crystalline) state, which has higher energy and is more soluble. This is an advanced technique that typically requires specialized equipment.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
AcetonitrileSlightly soluble (1-10 mg/mL)
DMSO100 mg/mL (with ultrasonication)

Table 2: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Concentration Range in Final MediumConsiderations
Ethanol0.1% - 1% (v/v)Can be cytotoxic at higher concentrations.
Propylene Glycol0.1% - 1% (v/v)Generally considered safe at low concentrations.
PEG 4000.1% - 1% (v/v)High viscosity at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Objective: To prepare a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes and vortex again. For particularly difficult-to-dissolve compounds, sonication for 5-10 minutes may be beneficial.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: pH-Dependent Solubility Assessment
  • Objective: To determine the effect of pH on the solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound powder

    • A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)

    • Vortex mixer

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of each buffer in separate tubes.

    • Vortex the tubes vigorously for 1-2 hours to ensure saturation.

    • Equilibrate the samples at a constant temperature (e.g., room temperature or 37°C) for 24 hours to reach equilibrium.

    • Centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis).

    • Plot the solubility of this compound as a function of pH.

Visualizations

experimental_workflow cluster_start Start: Poor Solubility Observed cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start This compound precipitates in aqueous solution optimize_dilution Optimize Dilution Method (Rapid or Stepwise) start->optimize_dilution Try First adjust_ph Adjust pH of Aqueous Buffer (Slightly Acidic) optimize_dilution->adjust_ph If precipitation persists end This compound is soluble at the desired concentration optimize_dilution->end use_cosolvents Use Co-solvents (e.g., Ethanol, PEG 400) adjust_ph->use_cosolvents If still insoluble adjust_ph->end use_excipients Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) use_cosolvents->use_excipients For higher concentrations use_cosolvents->end use_excipients->end

Caption: Troubleshooting workflow for poor this compound solubility.

signaling_pathway cluster_ard2128 This compound Action cluster_cellular_machinery Cellular Machinery cluster_process Degradation Process ard2128 This compound (PROTAC) ternary_complex Ternary Complex (AR-ARD-2128-CRBN) ard2128->ternary_complex Binds to ar Androgen Receptor (AR) (Target Protein) ar->ternary_complex Binds to crbn Cereblon (CRBN) (E3 Ubiquitin Ligase) crbn->ternary_complex Binds to proteasome Proteasome ubiquitination AR Ubiquitination ternary_complex->ubiquitination Leads to degradation AR Degradation ubiquitination->degradation Targets for degradation->proteasome Mediated by

Caption: Mechanism of action of this compound as a PROTAC.

References

ARD-2128 Technical Support Center: Linker Design, Potency & Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of linker design on the potency and bioavailability of ARD-2128, a potent and orally bioavailable PROTAC androgen receptor (AR) degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) that functions as a degrader of the androgen receptor (AR).[1][2] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. This compound consists of a ligand that binds to the AR, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This brings the AR in close proximity to the E3 ligase, leading to the ubiquitination of the AR and its subsequent degradation by the 26S proteasome.[4] This mechanism effectively reduces AR protein levels, suppresses AR-regulated gene expression, and inhibits tumor growth in prostate cancer models.

Q2: How does the linker design of this compound contribute to its high potency and oral bioavailability?

A2: The linker in a PROTAC molecule plays a crucial role in its efficacy. In the development of this compound, a key strategy was the rigidification of the linker. This structural constraint is believed to optimize the spatial orientation between the AR and the E3 ligase, facilitating the formation of a stable ternary complex, which is essential for efficient ubiquitination and degradation. This optimized linker design contributes significantly to the high potency of this compound. Furthermore, the physicochemical properties of the linker were optimized to achieve excellent oral bioavailability, a major challenge in PROTAC design.

Q3: What is the "hook effect" observed with some PROTACs, and is it relevant to this compound?

A3: The "hook effect" is a phenomenon observed with some PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in protein degradation. This is thought to occur because at very high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, which are unproductive for forming the necessary ternary complex for degradation. While a classical hook effect was observed with some earlier compounds in the series leading to this compound, this compound itself demonstrates potent and effective AR degradation across a range of concentrations without a significant hook effect.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Potency in Cell-Based Assays Suboptimal linker length or flexibility.The linker is a critical determinant of PROTAC efficacy. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. A linker that is too long or too flexible may not effectively bring the target and E3 ligase together. Consider synthesizing and testing a series of compounds with varying linker lengths and rigidities to identify the optimal linker for your specific target and E3 ligase combination.
Incorrect attachment point of the linker.The points at which the linker is attached to the target-binding ligand and the E3 ligase ligand are crucial. Altering the attachment points can significantly impact the geometry of the ternary complex and, consequently, the degradation efficiency. Structure-activity relationship (SAR) studies have shown that changing the linking position on the Cereblon ligand can dramatically reduce potency.
Poor Bioavailability in Animal Models Unfavorable physicochemical properties of the linker.PROTACs often have high molecular weights and lipophilicity, which can lead to poor solubility and permeability. The linker contributes significantly to these properties. Strategies to improve bioavailability include incorporating more hydrophilic moieties or rigidifying the linker to reduce conformational flexibility and mask polar surface area.
"Hook Effect" Observed High concentrations of the PROTAC leading to unproductive binary complex formation.If you observe a decrease in protein degradation at higher concentrations, this may be indicative of the hook effect. To confirm this, perform a detailed dose-response curve. If the hook effect is present, subsequent experiments should be conducted at concentrations within the optimal range for degradation.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundCell LineIC50 (nM)DC50 (nM)Maximum AR Degradation
This compound VCaP4<0.5>90% at 10 nM
This compound LNCaP5--
Compound 10VCaP--70% at 1 µM
Compound 11VCaP--76% at 10 nM
Compounds 25-33VCaP-->50% at 1 nM, >90% max
Compounds 34-37VCaP-->50% at 10 nM
Compounds 38-41VCaP--50% at 100 nM

Data sourced from multiple studies.

Table 2: Pharmacokinetic Properties of this compound in Mice

CompoundDose (mg/kg)RouteCmax (ng/mL)AUC0-t (ng·h/mL)t1/2 (hours)Oral Bioavailability (%)
This compound 5p.o.13042236118.867

Data from in vivo studies in mice.

Experimental Protocols

Western Blotting for AR Degradation

  • Cell Culture and Treatment: VCaP cells are cultured in appropriate media. Cells are then treated with varying concentrations of the PROTAC compounds (e.g., 1, 10, 100, and 1000 nM) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.

In Vivo Antitumor Efficacy Study

  • Animal Model: A VCaP xenograft model in immunodeficient mice (e.g., SCID mice) is commonly used.

  • Tumor Implantation: VCaP cells are implanted subcutaneously into the flanks of the mice.

  • Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound is administered orally (p.o.) daily at specified doses (e.g., 10-40 mg/kg) for a defined period (e.g., 21 days). A vehicle control and a positive control (e.g., enzalutamide) are typically included.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is calculated.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC This compound (PROTAC) Ternary_Complex Ternary Complex (AR-PROTAC-CRBN) PROTAC->Ternary_Complex Binds to AR & CRBN AR Androgen Receptor (Target Protein) AR->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Proteasome->PROTAC PROTAC is recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Prostate Cancer Cell Lines (VCaP, LNCaP) Treatment Treat with this compound (Varying Concentrations) Cell_Culture->Treatment Western_Blot Western Blot for AR Protein Levels Treatment->Western_Blot Cell_Viability Cell Viability Assay (IC50 Determination) Treatment->Cell_Viability DC50_Calc Calculate DC50 (Degradation Potency) Western_Blot->DC50_Calc Xenograft Establish VCaP Xenograft in Mice DC50_Calc->Xenograft Lead Compound Selection Oral_Admin Oral Administration of this compound Xenograft->Oral_Admin PK_Study Pharmacokinetic Analysis (Bioavailability) Oral_Admin->PK_Study Efficacy_Study Tumor Growth Inhibition Study Oral_Admin->Efficacy_Study Data_Analysis Analyze Tumor Volume and PK Parameters PK_Study->Data_Analysis Efficacy_Study->Data_Analysis

References

Technical Support Center: A Guide to Preventing ARD-2128 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of ARD-2128 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell culture?

A1: this compound is a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to act as an androgen receptor (AR) degrader.[1][2][3] In a research context, it is primarily used in cell culture models, especially those related to prostate cancer, to induce the degradation of the androgen receptor protein.[4][5]

Q2: I've noticed that this compound is precipitating after I add it to my cell culture medium. What could be the cause?

A2: Precipitation of small molecules like this compound is a common challenge in cell culture and can be attributed to several factors:

  • Exceeding Solubility Limits: Your target experimental concentration might be higher than the maximum soluble concentration of this compound in the specific cell culture medium you are using.

  • Solvent Shock: this compound is typically prepared in a concentrated stock solution using an organic solvent like DMSO. Rapidly diluting this stock into an aqueous medium can cause the compound to precipitate out of solution.

  • Interactions with Media Components: Elements within the cell culture medium, such as salts, amino acids, and particularly proteins found in serum (e.g., Fetal Bovine Serum), can interact with this compound and decrease its solubility.

  • Temperature Fluctuations: The solubility of some compounds can be sensitive to temperature changes, such as moving from room temperature to a 37°C incubator.

  • pH of the Medium: The pH of your cell culture medium can affect the ionization state and, consequently, the solubility of this compound.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: For optimal results, it is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a stock solution. The solid form of this compound should be stored at -20°C, where it is stable for up to two years. Once in a DMSO solution, it is best to store it in single-use aliquots at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.

Q4: What is the highest concentration of DMSO that is safe for my cells?

A4: To prevent solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, generally below 0.5%. For many cell lines, a final concentration of 0.1% or lower is recommended. It is imperative to include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO as your treated samples, to differentiate the effects of the solvent from the effects of this compound.

Q5: Should I proceed with my experiment if I observe a precipitate in the media?

A5: It is strongly advised not to use media with a visible precipitate. The formation of a precipitate means the actual concentration of dissolved this compound is unknown and lower than your intended experimental concentration, which will lead to inaccurate and non-reproducible results. Additionally, the precipitate itself could have unforeseen effects on your cells.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving issues with this compound precipitation.

Troubleshooting Workflow for this compound Precipitation

cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prep_new_stock Prepare fresh stock solution (Protocol 1) check_stock->prep_new_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes prep_new_stock->check_dilution direct_dilution Direct dilution of concentrated stock into media check_dilution->direct_dilution stepwise_dilution Stepwise/Serial Dilution check_dilution->stepwise_dilution optimize_dilution Optimize dilution method (Protocol 2) direct_dilution->optimize_dilution check_concentration Is the final concentration too high? stepwise_dilution->check_concentration solution Precipitation Resolved optimize_dilution->solution lower_concentration Lower the final concentration check_concentration->lower_concentration Yes solubility_test Determine max soluble concentration (Protocol 3) check_concentration->solubility_test Unsure check_media Could media components be the issue? check_concentration->check_media No lower_concentration->solution solubility_test->solution media_compatibility Test media compatibility (Protocol 4) check_media->media_compatibility media_compatibility->solution

A workflow for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of this compound required for your desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 820.37 g/mol .

  • Weigh Compound: Accurately weigh the this compound and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If needed, gently warm the solution in a 37°C water bath.

  • Inspect: Visually confirm the solution is clear and free of any undissolved particles.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots and store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Preparing the this compound Working Solution via Stepwise Dilution

Objective: To dilute the this compound stock solution into cell culture medium while minimizing the risk of precipitation.

Materials:

  • This compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Pre-warm Medium: Ensure your complete cell culture medium is equilibrated to 37°C.

  • Intermediate Dilution: Create an intermediate dilution of your stock solution in a small volume of the pre-warmed medium. For instance, you can dilute a 10 mM stock 1:100 to obtain a 100 µM solution.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of pre-warmed medium to reach your target concentration.

  • Gentle Mixing: Mix the final working solution by gently inverting the container or by pipetting. Avoid vigorous vortexing, which can be detrimental to proteins in serum-containing media.

Protocol 3: Determining the Maximum Soluble Concentration of this compound

Objective: To identify the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well plate or microcentrifuge tubes

  • 37°C Incubator with 5% CO2

  • Microscope

Procedure:

  • Prepare Dilutions: Make a series of dilutions of this compound in your cell culture medium, for example, from 1 µM to 50 µM.

  • Vehicle Control: Prepare a control sample with medium and the same amount of DMSO as your highest concentration sample.

  • Incubate: Place the samples in the incubator for a duration relevant to your experiment (e.g., 24 hours).

  • Visual Inspection: After incubation, visually inspect each sample for any signs of precipitation, such as cloudiness or crystals.

  • Microscopic Examination: Further examine the samples under a microscope for a more sensitive detection of precipitates.

  • Identify Limit: The highest concentration that remains clear is your maximum soluble concentration.

Protocol 4: Assessing Media Component Compatibility

Objective: To determine if specific components in your cell culture medium, such as serum, are causing this compound to precipitate.

Materials:

  • This compound stock solution

  • Basal medium (without serum or supplements)

  • Fetal Bovine Serum (FBS) or other serum

  • Any other supplements you use

  • Sterile containers (e.g., tubes or a 96-well plate)

  • 37°C Incubator

Procedure:

  • Prepare Media Variations:

    • Basal medium alone

    • Basal medium + serum (at your usual concentration)

    • Basal medium + your other supplements

    • Your complete medium (basal + serum + supplements)

  • Add this compound: Add this compound to each of these media preparations to your desired final concentration.

  • Incubate: Incubate all samples under your standard cell culture conditions for a relevant time period.

  • Observe and Compare: After incubation, check all samples for precipitation. This will help you pinpoint if serum or other supplements are contributing to the issue.

Workflow for Media Compatibility Assessment

cluster_1 Media Compatibility Assay Workflow start Prepare Media Formulations basal Basal Medium start->basal serum Basal + Serum start->serum supplements Basal + Supplements start->supplements complete Complete Medium start->complete add_ard Add this compound to all formulations basal->add_ard serum->add_ard supplements->add_ard complete->add_ard incubate Incubate at 37°C add_ard->incubate observe Observe for Precipitation incubate->observe analyze Analyze Results observe->analyze precip_serum Precipitation in serum-containing media? Consider reducing serum % or using serum-free media. analyze->precip_serum Yes precip_supplements Precipitation with supplements? Test individual supplements. analyze->precip_supplements Yes no_precip No precipitation observed. Proceed with experiment. analyze->no_precip No

A workflow for testing this compound compatibility with media components.

Data Summary

Table 1: Key Properties of this compound

PropertyValueReference(s)
CAS Number 2222111-87-5
Molecular Weight 820.37 g/mol
Formulation Solid
Solubility in Acetonitrile Slightly soluble (1-10 mg/mL)
Recommended Stock Solvent DMSO

Table 2: Recommended Storage of this compound

FormatStorage TemperatureDurationReference(s)
Powder -20°CUp to 2 years
In DMSO -20°CUp to 1 month
In DMSO -80°CUp to 6 months

Table 3: General Guidelines for Using Small Molecules in Cell Culture

ParameterRecommendationRationaleReference(s)
Final DMSO Concentration ≤ 0.5% (ideally ≤ 0.1%)To minimize solvent toxicity
Dilution Technique Stepwise/Serial DilutionTo prevent "solvent shock"
Media Temperature Pre-warm to 37°CTo avoid temperature-related precipitation
Stock Solution Management Aliquot for single-useTo prevent degradation from freeze-thaw cycles
Essential Controls Include a vehicle (DMSO only) controlTo isolate the effects of the compound from the solvent

References

Interpreting unexpected results in ARD-2128 cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using ARD-2128 in cell-based assays. Below you will find information to help interpret unexpected results and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the IκB Kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, preventing its nuclear translocation and downstream gene activation.

Q2: In which cell lines has this compound been validated?

A2: this compound has been validated in several common cell lines, including HEK293T, HeLa, and A549 cells. Optimal concentrations and treatment times may vary between cell types.

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in DMSO at concentrations up to 10 mM. For cell-based assays, it is recommended to prepare a stock solution in DMSO and then dilute it in culture medium to the final working concentration. The final DMSO concentration in the assay should not exceed 0.1% to avoid solvent-induced artifacts.

Troubleshooting Unexpected Results

Issue 1: High background signal in the NF-κB reporter assay.

If you are observing a high luciferase signal in your unstimulated, vehicle-treated control cells, consider the following potential causes and solutions.

Potential Causes & Solutions

Potential CauseRecommended Action
Cell Culture Contamination Inspect cells for any signs of bacterial or fungal contamination. Discard any contaminated cultures and restart with a fresh vial of cells.
Over-confluent Cells High cell density can lead to spontaneous NF-κB activation. Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase at the time of the experiment.
Serum Components Components in fetal bovine serum (FBS) can sometimes activate the NF-κB pathway. Try reducing the serum concentration or using a serum-free medium for the duration of the experiment.
Constitutive NF-κB Activation Some cell lines, particularly those derived from tumors, may exhibit high basal NF-κB activity. Confirm the baseline activity of your cell line and consider using a different model if necessary.

Example Data: Before and After Troubleshooting

TreatmentBefore Troubleshooting (RLU)After Troubleshooting (RLU)
Vehicle (Unstimulated)15,0001,500
TNF-α (10 ng/mL)50,00045,000
This compound (1 µM) + TNF-α20,0005,000
Issue 2: No dose-dependent inhibition of NF-κB activity by this compound.

If you are not observing a decrease in NF-κB activity with increasing concentrations of this compound, this could be due to several factors.

Potential Causes & Solutions

Potential CauseRecommended Action
Incorrect Drug Concentration Verify the calculations for your serial dilutions. Prepare a fresh dilution series from your stock solution.
Insufficient Pre-incubation Time This compound may require a longer pre-incubation period to effectively inhibit the IKK complex before stimulation. Increase the pre-incubation time with this compound before adding the stimulus (e.g., TNF-α).
Compound Instability Ensure that this compound is properly stored and that the stock solution has not undergone multiple freeze-thaw cycles.
Cellular Efflux Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the compound. Consider using an efflux pump inhibitor as a control.

Example Data: Dose-Response Curve

This compound Concentration (µM)% Inhibition (Initial Experiment)% Inhibition (After Optimization)
0.012%15%
0.15%55%
18%92%
1012%98%
Issue 3: Significant cell death observed at higher concentrations of this compound.

If you notice a significant decrease in cell viability, especially at higher concentrations of this compound, it is important to distinguish between targeted pathway inhibition and general cytotoxicity.

Potential Causes & Solutions

Potential CauseRecommended Action
Off-Target Effects At high concentrations, this compound may have off-target effects that lead to cytotoxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding 0.1% in your highest dose group.
Synergistic Toxicity The combination of this compound and the stimulus (e.g., TNF-α) may be inducing apoptosis.

Recommended Action: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. The working concentrations for your NF-κB assays should be well below the cytotoxic threshold.

Example Data: Cytotoxicity Assay (MTT)

This compound Concentration (µM)Cell Viability (%)
0.199%
198%
1095%
5060%
10025%

Experimental Protocols

NF-κB Luciferase Reporter Assay
  • Cell Seeding: Seed HEK293T cells transiently co-transfected with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid into a 96-well plate.

  • Pre-incubation: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add the NF-κB pathway agonist (e.g., TNF-α at 10 ng/mL) to the appropriate wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Lysis and Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB IkBa_p P-IκBα IkBa->IkBa_p Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB Gene Target Gene Expression NFkB_nuc->Gene Activates ARD_2128 This compound ARD_2128->IKK_complex Inhibits Experimental_Workflow seed 1. Seed cells in a 96-well plate preincubate 2. Pre-incubate with this compound or vehicle (1-2 hours) seed->preincubate stimulate 3. Stimulate with TNF-α (6-8 hours) preincubate->stimulate lyse 4. Lyse cells stimulate->lyse read 5. Read Luciferase activity lyse->read analyze 6. Analyze data (Normalize and calculate % inhibition) read->analyze Troubleshooting_Logic start Unexpected Result high_bg High Background? start->high_bg no_dose No Dose-Response? high_bg->no_dose No check_culture Check for contamination and cell confluency high_bg->check_culture Yes toxicity Cell Toxicity? no_dose->toxicity No check_dilutions Verify drug dilutions and pre-incubation time no_dose->check_dilutions Yes run_mtt Run cytotoxicity assay (MTT) to determine TC50 toxicity->run_mtt Yes check_serum Reduce serum or use serum-free media check_culture->check_serum check_stability Check compound stability and storage check_dilutions->check_stability adjust_conc Adjust working concentration below toxic levels run_mtt->adjust_conc

Technical Support Center: Improving the Efficacy of ARD-2128 in Enzalutamide-Resistant Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing ARD-2128, a potent PROTAC (Proteolysis Targeting Chimera) androgen receptor (AR) degrader, in enzalutamide-resistant prostate cancer models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in enzalutamide-resistant models?

A1: this compound is a highly potent and orally bioavailable PROTAC that targets the androgen receptor (AR) for degradation.[] Unlike enzalutamide, which acts as an AR antagonist, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This mechanism of action allows this compound to overcome common resistance mechanisms to enzalutamide, such as AR overexpression, mutations in the AR ligand-binding domain, and the expression of AR splice variants (e.g., AR-V7).[4]

Q2: What is the expected efficacy of this compound in enzalutamide-sensitive versus enzalutamide-resistant prostate cancer cell lines?

A2: this compound demonstrates potent anti-proliferative activity in both enzalutamide-sensitive and enzalutamide-resistant prostate cancer cell lines that express the androgen receptor. While enzalutamide's efficacy is significantly reduced in resistant lines, this compound and similar AR degraders maintain their potent activity.

Q3: What are the potential off-target effects of this compound?

A3: As a PROTAC that utilizes the CRBN E3 ligase, this compound may have potential off-target effects. CRBN-based PROTACs have been reported to sometimes induce the degradation of other proteins, such as G1 to S phase transition protein 1 (GSPT1) and certain zinc-finger proteins. It is recommended to perform proteomic analysis to assess the selectivity of this compound in your specific experimental model.

Q4: What is the "hook effect" and how can it affect my experiments with this compound?

A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency of the target protein decreases. This is because the bifunctional PROTAC molecule can form separate binary complexes with either the target protein (AR) or the E3 ligase (CRBN), rather than the productive ternary complex required for degradation. It is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal AR degradation (DC50) and to avoid the hook effect.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no AR degradation observed in Western blot. 1. Suboptimal this compound concentration: The concentration may be too low for effective degradation or too high, leading to the "hook effect".2. Incorrect incubation time: The kinetics of AR degradation can vary between cell lines.3. Low expression of CRBN E3 ligase in the cell model. 4. This compound instability or poor solubility. 1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for maximal degradation (DC50).2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for AR degradation.3. Confirm CRBN expression in your enzalutamide-resistant cell line using Western blot or qPCR.4. Prepare fresh this compound stock solutions in a suitable solvent like DMSO and ensure complete dissolution before diluting in culture media for each experiment.
AR degradation is observed, but there is no significant inhibition of cell viability. 1. Activation of compensatory signaling pathways: Enzalutamide-resistant cells may have developed dependence on alternative survival pathways independent of the full-length AR.2. Presence of AR splice variants that are not effectively degraded by this compound. 3. Insufficient duration of treatment. 1. Investigate the activation of potential bypass pathways such as the PI3K/Akt or MAPK pathways using phosphospecific antibodies in Western blotting.2. While this compound is effective against many resistance mechanisms, some AR splice variants may be less susceptible to degradation. Confirm the expression of known AR splice variants (e.g., AR-V7) in your cell model.3. Extend the duration of the cell viability assay (e.g., up to 7 days) to allow for the full anti-proliferative effects of AR degradation to manifest.
High background or non-specific bands in Western blot for AR. 1. Suboptimal antibody concentration. 2. Inefficient blocking. 3. Poor quality of primary antibody. 1. Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background.2. Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk or 5% BSA in TBST) and increasing the blocking time.3. Use a well-validated, high-quality primary antibody specific for the androgen receptor.
Inconsistent IC50 values in cell viability assays. 1. Inconsistent cell seeding density. 2. "Edge effect" in multi-well plates. 3. Variability in reagent preparation. 1. Ensure accurate and consistent cell counting and seeding in each well.2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.3. Prepare fresh serial dilutions of this compound for each experiment.
Unexpected toxicity in in vivo models. 1. Off-target effects of this compound. 2. Vehicle toxicity. 1. Monitor for any signs of toxicity and consider performing a dose-escalation study to determine the maximum tolerated dose (MTD). Consider proteomic analysis of tumor and normal tissues to assess off-target degradation.2. Run a vehicle-only control group to assess any toxicity associated with the delivery vehicle.

Quantitative Data

Table 1: In Vitro Efficacy of this compound and Related AR Degraders in Prostate Cancer Cell Lines

CompoundCell LineResistance StatusIC50 (nM)DC50 (nM)Reference
This compound VCaPEnzalutamide-Sensitive4<10
This compound LNCaPEnzalutamide-Sensitive5N/A
ARD-61 LNCaPEnzalutamide-Sensitive~1N/A
ARD-61 VCaPEnzalutamide-Sensitive~10N/A
ARD-61 LNCaP-EnzaREnzalutamide-Resistant~1N/A
ARD-61 VCaP-EnzaREnzalutamide-Resistant~10N/A
ARV-110 VCaPN/AN/A~1
Enzalutamide LNCaPEnzalutamide-Sensitive~100N/A
Enzalutamide LNCaP-EnzaREnzalutamide-Resistant>10,000N/A

N/A: Not Available

Table 2: In Vivo Efficacy of this compound in a VCaP Xenograft Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)Reference
This compound 10 mg/kg, p.o., daily for 21 days46
This compound 20 mg/kg, p.o., daily for 21 days69
This compound 40 mg/kg, p.o., daily for 21 days63

Experimental Protocols

Protocol 1: Western Blot for AR Degradation
  • Cell Seeding and Treatment: Seed enzalutamide-resistant prostate cancer cells (e.g., LNCaP-EnzaR, VCaP-EnzaR) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantification: Densitometry analysis can be performed to quantify the AR protein levels relative to the loading control. The DC50 value (concentration at which 50% of the protein is degraded) can then be calculated.

Protocol 2: Cell Viability Assay (WST-1 or MTT)
  • Cell Seeding: Seed enzalutamide-resistant cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or enzalutamide (as a control) for the desired duration (e.g., 72-120 hours). Include a vehicle control (DMSO).

  • WST-1/MTT Addition:

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the drug concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously implant enzalutamide-resistant prostate cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flanks of male immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, enzalutamide, different doses of this compound).

  • Drug Administration: Administer this compound orally (p.o.) daily at the predetermined doses for the duration of the study (e.g., 21-28 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for AR levels, immunohistochemistry for proliferation markers like Ki-67). Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizations

ARD_2128_Mechanism cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome System ARD2128 This compound AR Androgen Receptor (AR) ARD2128->AR Binds CRBN Cereblon (CRBN) E3 Ligase ARD2128->CRBN Binds Ternary_Complex Ternary Complex (AR-ARD2128-CRBN) AR->Ternary_Complex CRBN->Ternary_Complex Polyubiquitination Polyubiquitination of AR Ternary_Complex->Polyubiquitination Triggers Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targeted by Degradation AR Degradation Proteasome->Degradation Leads to

Caption: Mechanism of this compound-mediated AR degradation.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start_invitro Start: Enzalutamide-Resistant Prostate Cancer Cells treatment Treat with this compound (Dose-Response & Time-Course) start_invitro->treatment western_blot Western Blot for AR Degradation (DC50) treatment->western_blot viability_assay Cell Viability Assay (IC50) treatment->viability_assay start_invivo Start: Xenograft Model with Enzalutamide-Resistant Cells treatment_invivo Treat with this compound (Oral Gavage) start_invivo->treatment_invivo tumor_measurement Monitor Tumor Growth treatment_invivo->tumor_measurement endpoint_analysis Endpoint: Analyze Tumor Tissue (AR levels, Ki-67) tumor_measurement->endpoint_analysis

Caption: Experimental workflow for evaluating this compound.

Troubleshooting_Logic start Problem: No AR Degradation check_conc Check this compound Concentration (Dose-Response) start->check_conc check_time Check Incubation Time (Time-Course) check_conc->check_time If optimal conc. doesn't work check_crbn Check CRBN Expression check_time->check_crbn If optimal time doesn't work check_solubility Check Compound Solubility/Stability check_crbn->check_solubility If CRBN is expressed solution Optimal Degradation check_solubility->solution If soluble & stable

Caption: Troubleshooting logic for AR degradation experiments.

References

Technical Support Center: ARD-2128 Off-Target Protein Degradation Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ARD-2128. This resource is designed to assist researchers, scientists, and drug development professionals in effectively assessing the off-target protein degradation of this compound, a highly potent, orally bioavailable PROTAC androgen receptor (AR) degrader.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to assess off-target protein degradation of this compound?

A1: The most comprehensive approach to identify off-target effects of protein degraders like this compound is through unbiased quantitative proteomics, typically using mass spectrometry-based techniques.[2] These methods allow for a global assessment of changes in protein abundance following treatment with the degrader.[2] Additionally, methods like the Cellular Thermal Shift Assay (CETSA) can provide insights into both on- and off-target binding events and their downstream effects on protein stability.[3][4]

Q2: How can I distinguish between direct off-target degradation and indirect downstream effects on protein levels?

A2: Differentiating direct targets from indirect downstream effects is a critical challenge. One strategy is to use a proteomics workflow that specifically monitors protein degradation while excluding alterations from transcriptional and translational changes. This can be achieved using stable isotope labeling by amino acids in cell culture (SILAC) combined with a pulse-chase experiment to track the degradation of a pre-existing pool of proteins. Comparing global proteomics data with nascent proteome analysis can also help distinguish between direct degradation and changes in protein synthesis.

Q3: What is the role of the Cellular Thermal Shift Assay (CETSA) in assessing off-target effects?

A3: CETSA is a powerful method for studying the interaction between small molecules and their protein targets in a cellular context. For protein degraders, proteome-wide CETSA can identify off-target binding by measuring changes in the thermal stability of thousands of proteins. It's important to note that not all proteins that bind to the degrader's warhead will necessarily undergo degradation. Therefore, CETSA can help identify off-target interactions that might lead to effects other than degradation, such as inhibition of protein function.

Troubleshooting Guides

Problem 1: My quantitative proteomics experiment shows a large number of downregulated proteins after this compound treatment. How do I identify the true off-targets?

Possible Cause: The observed downregulation may be a mix of direct off-target degradation and indirect downstream consequences of on-target (AR) degradation. Targeting a key cellular protein like the androgen receptor can lead to widespread changes in the proteome.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to distinguish early, direct degradation events from later, indirect effects. Direct degradation is expected to occur more rapidly.

  • Dose-Response Analysis: Analyze protein downregulation across a range of this compound concentrations. True off-targets may exhibit different dose-response curves compared to the on-target protein.

  • Degradome-Specific Proteomics: Employ specialized proteomics techniques, such as the one described by Meissner et al. (2022), which uses SILAC and azidohomoalanine (AHA) labeling to specifically quantify protein degradation and exclude confounding transcriptional and translational effects.

  • Orthogonal Validation: Validate potential off-targets using complementary methods like Western blotting or targeted proteomics for a selection of candidates.

Problem 2: CETSA has identified several proteins that are thermally stabilized by this compound, but I don't see their degradation in my proteomics data. What does this mean?

Possible Cause: CETSA detects target engagement (binding), but binding does not always lead to degradation for a PROTAC. A PROTAC requires the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase to induce degradation.

Troubleshooting Steps:

  • Assess Ternary Complex Formation: If possible, use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation of a ternary complex with the identified off-target, this compound, and the relevant E3 ligase (e.g., Cereblon or VHL).

  • Functional Assays: For the identified off-targets, consider if the binding of this compound might be inhibiting their function rather than causing degradation. Perform relevant functional assays for these proteins.

  • Structural Modeling: In silico modeling can help predict whether a productive ternary complex can form with the off-target protein that would lead to ubiquitination and subsequent degradation.

Experimental Protocols

Global Quantitative Proteomics for Off-Target Profiling

This protocol provides a general workflow for identifying proteins that are degraded upon treatment with this compound.

Objective: To globally identify and quantify proteins with altered abundance following this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., VCaP or LNCaP for this compound) to mid-log phase.

    • Treat cells with various concentrations of this compound and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a suitable method like the BCA assay.

  • Protein Digestion and Peptide Labeling:

    • Digest the proteins into peptides using an enzyme like trypsin.

    • For quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexing of different samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides using high-performance liquid chromatography (HPLC).

    • Analyze the peptides using a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify and quantify the proteins across all conditions using specialized software.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the control.

Proteome-wide Cellular Thermal Shift Assay (CETSA) Explore

This protocol outlines the steps for identifying on- and off-target binding of this compound.

Objective: To identify proteins that interact with this compound in intact cells by measuring changes in their thermal stability.

Methodology:

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control.

  • Heat Challenge:

    • Heat the cell suspensions at a range of different temperatures.

  • Cell Lysis and Protein Separation:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry:

    • Collect the soluble protein fraction and prepare it for mass spectrometry analysis (e.g., protein digestion and peptide labeling).

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using LC-MS/MS to identify and quantify the proteins remaining in the soluble fraction at each temperature.

  • Data Analysis:

    • For each protein, generate a "melting curve" by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve between the this compound-treated and control samples indicates a direct or indirect interaction of the protein with the compound.

Data Presentation

Table 1: Example Data from a Quantitative Proteomics Experiment

Protein IDGene NameLog2 Fold Change (this compound vs. Vehicle)p-valuePotential Off-Target?
P10275AR-3.5< 0.001On-Target
Q00534SRC-2.1< 0.01Yes
P04637TP53-0.2> 0.05No
P62258GRB2-1.8< 0.01Yes

Visualizations

experimental_workflow cluster_proteomics Quantitative Proteomics cluster_cetsa Proteome-wide CETSA cluster_validation Validation cell_treatment_p Cell Treatment with this compound lysis_p Cell Lysis & Protein Extraction cell_treatment_p->lysis_p digest_p Digestion & Peptide Labeling lysis_p->digest_p lcms_p LC-MS/MS Analysis digest_p->lcms_p data_analysis_p Data Analysis: Identify Downregulated Proteins lcms_p->data_analysis_p validation Orthogonal Validation (e.g., Western Blot) data_analysis_p->validation cell_treatment_c Cell Treatment with this compound heat_c Heat Challenge cell_treatment_c->heat_c lysis_c Cell Lysis & Separation of Soluble Proteins heat_c->lysis_c lcms_c LC-MS/MS Analysis lysis_c->lcms_c data_analysis_c Data Analysis: Identify Thermally Stabilized Proteins lcms_c->data_analysis_c data_analysis_c->validation

Caption: Workflow for assessing off-target protein degradation.

protac_mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation ARD2128 This compound ternary Ternary Complex (POI-ARD2128-E3) ARD2128->ternary POI Protein of Interest (On- or Off-Target) POI->ternary E3 E3 Ligase E3->ternary ubiquitination Ubiquitination of POI ternary->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome

Caption: General mechanism of targeted protein degradation by a PROTAC.

References

Refining ARD-2128 treatment duration for maximal AR degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for ARD-2128, a potent and orally bioavailable PROTAC (Proteolysis-Targeting Chimera) for androgen receptor (AR) degradation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers optimize their experiments for maximal AR degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional small molecule designed to induce the degradation of the androgen receptor (AR).[1][2] It functions as a PROTAC by simultaneously binding to the AR protein and the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of AR, marking it for degradation by the proteasome. This mechanism of action removes the entire receptor protein rather than just inhibiting its function.[3]

cluster_0 This compound PROTAC Mechanism ARD2128 This compound (PROTAC) Ternary Ternary Complex (AR-PROTAC-E3) ARD2128->Ternary Binds AR Androgen Receptor (Target Protein) AR->Ternary Binds CRBN CRBN E3 Ligase CRBN->Ternary Binds Ub Ubiquitin Transfer Ternary->Ub Catalyzes AR_Ub Ubiquitinated AR Ub->AR_Ub Tags AR Proteasome Proteasome AR_Ub->Proteasome Recruited to Degradation AR Degradation (Peptide Fragments) Proteasome->Degradation Degrades AR

Caption: Mechanism of this compound-mediated AR degradation.

Q2: What is the recommended concentration range and treatment duration for initial experiments?

A2: For initial in vitro experiments in prostate cancer cell lines like VCaP or LNCaP, a concentration range of 1 nM to 100 nM is recommended. A 24-hour treatment duration is a robust starting point, as significant degradation (>90%) has been observed at concentrations as low as 10 nM within this timeframe. For a more detailed characterization, a time-course experiment is advised.

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated high potency in androgen-sensitive prostate cancer cell lines, including VCaP and LNCaP cells. It effectively inhibits cell growth in these lines with IC50 values of 4 nM and 5 nM, respectively.

Troubleshooting Guide

Issue 1: Suboptimal or No AR Degradation Observed

  • Possible Cause 1: Incorrect Concentration.

    • Solution: While this compound is potent, concentrations below 1 nM may not yield significant degradation. Conversely, extremely high concentrations (e.g., >10 µM) can sometimes lead to reduced degradation due to the "hook effect," where binary complexes (PROTAC-AR or PROTAC-E3) are favored over the productive ternary complex. We recommend performing a dose-response curve from 0.1 nM to 1000 nM.

  • Possible Cause 2: Insufficient Treatment Time.

    • Solution: Protein degradation is a time-dependent process. While significant effects are seen at 24 hours, maximal degradation may occur at a different time point in your specific cell model. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24, and 48 hours) to identify the optimal treatment duration.

  • Possible Cause 3: Low E3 Ligase Expression.

    • Solution: this compound relies on the CRBN E3 ligase. If your cell line has very low endogenous expression of CRBN, degradation efficiency will be impaired. Confirm CRBN expression levels via Western Blot or qPCR.

Issue 2: AR Protein Levels Rebound After Initial Degradation

  • Possible Cause 1: Compound Washout and New Protein Synthesis.

    • Solution: this compound acts catalytically, but if the compound is removed or its concentration drops, newly synthesized AR protein can accumulate. For long-term studies (>48 hours), consider replenishing the media with fresh this compound to maintain a steady concentration.

  • Possible Cause 2: Compensatory Upregulation.

    • Solution: The cell may attempt to compensate for the loss of AR by increasing the transcription of the AR gene. Analyze AR mRNA levels by qPCR alongside protein levels to investigate this possibility.

Data & Protocols

Data Summary

Table 1: Dose-Response of this compound on AR Protein Levels in VCaP Cells (24h Treatment)

This compound Conc. (nM)% AR Degradation (vs. Vehicle)
1>50%
10>90%
100>90%
1000>90%
Data derived from vendor information.

Table 2: Example Time-Course of AR Degradation in VCaP Cells (10 nM this compound)

Treatment Duration (hours)% AR Protein Remaining (Hypothetical)
0 (Vehicle)100%
285%
460%
825%
16<10%
24<10%
4815% (Slight rebound)
This table presents a typical degradation profile for illustrative purposes.
Experimental Protocols

Protocol 1: Western Blot for AR Degradation

This protocol outlines the steps to quantify AR protein levels following this compound treatment.

cluster_workflow Western Blot Workflow for AR Degradation A 1. Cell Seeding & Culture (e.g., VCaP cells) B 2. Treat with this compound (Dose-response or time-course) A->B C 3. Cell Lysis (RIPA buffer + protease inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Load equal protein amounts) D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Immunoblotting (Primary Ab: anti-AR, anti-Actin) (Secondary Ab: HRP-conjugated) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Densitometry Analysis (Normalize AR to loading control) H->I

Caption: Workflow for assessing AR degradation via Western Blot.

  • Cell Culture: Plate VCaP cells at a density that will ensure they are 60-70% confluent at the time of treatment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Aspirate old media from cells and add the this compound-containing media. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired duration (e.g., 24 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Denature 20-30 µg of protein from each sample and load onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against AR overnight at 4°C. Also, probe for a loading control (e.g., β-Actin or GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the AR signal to the loading control signal for each sample. Calculate the percentage of degradation relative to the vehicle-treated control.

References

Validation & Comparative

Comparative Analysis of ARD-2128 and ARV-110: A Preclinical Guide to Two Investigational Androgen Receptor PROTAC Degraders

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced prostate cancer therapeutics, particularly for metastatic castration-resistant prostate cancer (mCRPC), the targeted degradation of the androgen receptor (AR) has emerged as a promising strategy to overcome resistance to conventional AR inhibitors. This guide provides a comparative preclinical analysis of two potent, orally bioavailable proteolysis-targeting chimeras (PROTACs), ARD-2128 and ARV-110 (bavdegalutamide), designed to induce the degradation of the AR protein.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Both this compound and ARV-110 are heterobifunctional molecules that function by inducing the proximity of the androgen receptor to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][2][3][4] This mechanism of action is distinct from traditional AR inhibitors that merely block the receptor's function. Specifically, both ARV-110 and this compound have been shown to utilize the cereblon (CRBN) E3 ligase for their activity.

cluster_PROTAC PROTAC Degrader (this compound or ARV-110) cluster_Cell Cellular Environment PROTAC AR Ligand -- Linker -- E3 Ligase Ligand Ternary Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary Binds to AR & E3 AR Androgen Receptor (AR) AR->Ternary E3 E3 Ubiquitin Ligase (Cereblon) E3->Ternary Ub_AR Polyubiquitinated AR Ternary->Ub_AR Ubiquitination Ub Ubiquitin (Ub) Ub->E3 Recruited Proteasome 26S Proteasome Ub_AR->Proteasome Recognition Degradation Degraded AR Peptides Proteasome->Degradation Degradation

Figure 1: General mechanism of action for this compound and ARV-110.

Preclinical Performance: A Head-to-Head Comparison

The following tables summarize the available preclinical data for this compound and ARV-110, focusing on their in vitro potency, in vivo efficacy, and pharmacokinetic properties.

Table 1: In Vitro Activity

ParameterThis compoundARV-110Cell LinesReference
AR Degradation (DC50) ~1 nM (>50% at 1 nM, >90% at 10 nM)~1 nMVCaP
Cell Growth Inhibition (IC50) 4 nMNot explicitly stated, but inhibits proliferation at low nM concentrationsVCaP
5 nMNot explicitly stated, but inhibits proliferation at low nM concentrationsLNCaP
Effect on AR Mutants Degrades clinically relevant mutantsDegrades clinically relevant mutants (e.g., T878A, H875Y, F877L, M895V)Various
Selectivity Selective for ARHighly selective for ARProteomic studies in VCaP cells

Table 2: In Vivo Efficacy (Xenograft Models)

ParameterThis compoundARV-110Animal ModelReference
AR Degradation Effective AR protein reduction with 20 mg/kg p.o.>90% AR degradation at 1 mg/kg p.o. QDVCaP xenograft mice
Tumor Growth Inhibition 46% at 10 mg/kg, 69% at 20 mg/kg, 63% at 40 mg/kg (p.o. daily for 21 days)Significant tumor growth inhibition in LNCaP, VCaP, and PDX models; greater than enzalutamideVCaP xenograft mice
Efficacy in Resistant Models Data not availableRobust tumor growth inhibition in enzalutamide- and abiraterone-resistant modelsEnzalutamide-resistant VCaP xenograft mice

Table 3: Pharmacokinetics (Mouse)

ParameterThis compound (5 mg/kg p.o.)ARV-110Reference
Cmax 1304 ng/mLData not publicly available in the same format
AUC0-t 22361 ng·h/mLData not publicly available in the same format
t1/2 18.8 hoursData not publicly available in the same format
Oral Bioavailability 67%Orally bioavailable across multiple species

Clinical Development Status

ARV-110, also known as bavdegalutamide, was the first PROTAC protein degrader to enter human clinical trials. It has undergone Phase 1 and 2 clinical trials (NCT03888612) for patients with mCRPC. Clinical data has shown that ARV-110 is generally well-tolerated and demonstrates anti-tumor activity, particularly in patients with AR T878X and/or H875Y mutations. As of early 2022, a pivotal trial was planned.

The clinical development status of this compound is less clear from the available public information, with current data focusing on its preclinical characterization.

Experimental Methodologies

The data presented in this guide are based on standard preclinical assays for evaluating AR-targeting agents. Below are representative protocols for key experiments.

1. In Vitro AR Degradation Assay

  • Objective: To determine the concentration-dependent degradation of AR protein by the PROTAC degrader.

  • Cell Lines: Prostate cancer cell lines expressing AR, such as VCaP and LNCaP.

  • Protocol:

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of the PROTAC degrader (e.g., this compound or ARV-110) or vehicle control for a specified time (e.g., 24 hours).

    • Following treatment, cells are lysed, and total protein is quantified.

    • Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane for Western blotting.

    • The membrane is probed with a primary antibody specific for the androgen receptor and a loading control (e.g., β-actin).

    • Bands are visualized and quantified using densitometry to determine the percentage of AR protein remaining relative to the vehicle control.

    • The half-maximal degradation concentration (DC50) is calculated from the dose-response curve.

Start Seed Prostate Cancer Cells (e.g., VCaP, LNCaP) Treat Treat with serial dilutions of This compound or ARV-110 (24h) Start->Treat Lyse Cell Lysis and Protein Quantification Treat->Lyse WB Western Blot for AR and Loading Control Lyse->WB Quantify Densitometry and Quantification of AR levels WB->Quantify End Calculate DC50 Quantify->End

References

A Head-to-Head Comparison of ARD-2128 with other PROTAC AR Degraders for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a promising therapeutic modality, particularly in the context of castration-resistant prostate cancer (CRPC). By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can selectively eliminate disease-driving proteins like the androgen receptor (AR). This guide provides a detailed head-to-head comparison of ARD-2128, a potent and orally bioavailable PROTAC AR degrader, with other notable AR degraders, including those in clinical development.

Performance Comparison of PROTAC AR Degraders

The following tables summarize the preclinical data for this compound and other key PROTAC AR degraders. The data highlights critical parameters such as degradation efficiency (DC50 and Dmax) and anti-proliferative activity (IC50) in various prostate cancer cell lines.

Table 1: In Vitro Degradation and Anti-Proliferative Activity of PROTAC AR Degraders

CompoundTargetE3 Ligase LigandCell LineDC50 (nM)Dmax (%)IC50 (nM)Citation(s)
This compound ARCereblon (CRBN)VCaP>50% degradation at 1 nM>90% at 10 nM4[1]
LNCaP--5[1]
ARV-110 (Bavdegalutamide) ARCereblon (CRBN)VCaP~1>90~10[2][3]
LNCaP~1--[2]
ARV-766 ARCereblon (CRBN)VCaP<1>94-
LNCaP<1.3>91-
ARCC-4 ARvon Hippel-Lindau (VHL)VCaP5>98-
ARD-61 ARvon Hippel-Lindau (VHL)LNCaP---
VCaP---

Table 2: In Vivo Performance and Pharmacokinetics of Selected PROTAC AR Degraders

CompoundAnimal ModelDosingAR Degradation in TumorTumor Growth Inhibition (TGI)Oral Bioavailability (%)Citation(s)
This compound VCaP Xenograft (mice)10-40 mg/kg, p.o., dailyEffective reduction46-69%67
ARV-110 (Bavdegalutamide) VCaP Xenograft (mice)1 mg/kg, p.o., daily>90%SignificantRobust
ARV-766 LNCaP & VCaP Xenografts (mice)3-10 mg/kg, p.o., daily>90%Significant, dose-dependentOrally bioavailable

Mechanism of Action: PROTAC-Mediated AR Degradation

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., this compound) AR Androgen Receptor (AR) PROTAC->AR Binds to AR E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation Ub Ubiquitin Ub->AR Polyubiquitin Chain Transferred to AR Degraded_AR Degraded AR (Peptide Fragments) Proteasome->Degraded_AR AR_T AR PROTAC_T PROTAC AR_T->PROTAC_T E3_T E3 Ligase PROTAC_T->E3_T cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds to HSP Heat Shock Proteins AR_inactive->HSP Bound to AR_active Active AR Dimer AR_inactive->AR_active Dimerization & Activation Proteasome_cyto Proteasome AR_inactive->Proteasome_cyto Degradation AR_dimer_nuc Active AR Dimer AR_active->AR_dimer_nuc Nuclear Translocation PROTAC PROTAC AR Degrader (e.g., this compound) PROTAC->AR_inactive Targets for Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits ARE Androgen Response Element (ARE) on DNA AR_dimer_nuc->ARE Binds to Cell_Proliferation Cell Proliferation & Survival Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Gene_Transcription->Cell_Proliferation Leads to Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Culture & Treatment - Seed prostate cancer cells (e.g., VCaP, LNCaP). - Treat with varying concentrations of PROTAC for a specified time. B 2. Cell Lysis - Harvest cells and lyse to extract total protein. A->B C 3. Protein Quantification - Determine protein concentration using a BCA or Bradford assay. B->C D 4. SDS-PAGE - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer separated proteins to a PVDF or nitrocellulose membrane. D->E F 6. Blocking - Block non-specific binding sites on the membrane (e.g., with 5% non-fat milk). E->F G 7. Antibody Incubation - Incubate with primary antibody against AR. - Incubate with a secondary antibody conjugated to HRP. F->G H 8. Detection - Add chemiluminescent substrate and image the blot. G->H I 9. Analysis - Quantify band intensity to determine the extent of AR degradation (DC50, Dmax). H->I

References

Validating ARD-2128's On-Target Activity: A Proteomics-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ARD-2128, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader, with other alternative AR-targeting therapeutics.[1] Through a comprehensive review of experimental data, this document summarizes the on-target activity of this compound and its competitors, supported by detailed proteomic validation methodologies.

Introduction to this compound and Targeted Protein Degradation

This compound is a PROTAC designed to selectively degrade the androgen receptor, a key driver in the progression of prostate cancer.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs like this compound facilitate the complete removal of the protein from the cell. This is achieved by hijacking the cell's own ubiquitin-proteasome system. This compound acts as a molecular bridge, bringing an E3 ubiquitin ligase into close proximity with the AR protein. This induced proximity leads to the ubiquitination of AR, marking it for degradation by the proteasome. This mechanism of action offers a promising strategy to overcome resistance mechanisms associated with conventional AR inhibitors.

On-Target Activity: A Quantitative Comparison

The efficacy of this compound and its alternatives can be quantitatively assessed by their ability to induce the degradation of the AR protein in cancer cell lines. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters used to evaluate the potency and efficacy of these degraders. The following table summarizes the performance of this compound in comparison to other AR-targeting compounds in various prostate cancer cell lines.

CompoundTargetMechanism of ActionCell LineDC50 (nM)Dmax (%)IC50 (nM)
This compound Androgen ReceptorPROTAC DegraderVCaP0.3[2]>90% at 10 nM[1]4[1]
LNCaP8.3>50% at 1 nM5
ARV-110Androgen ReceptorPROTAC DegraderVCaP~1>90%-
LNCaP<1--
ARD-69Androgen ReceptorPROTAC DegraderVCaP0.76>95%0.34
LNCaP0.86>95%0.25
22Rv110.4>95%183
ARD-266Androgen ReceptorPROTAC DegraderVCaP1>95% at 30 nM6
LNCaP0.5>95% at 30 nM-
22Rv10.2>95% at 10 nM-
EnzalutamideAndrogen ReceptorSmall Molecule InhibitorLNCaP--12.31 µM
C4-2B--18.96 µM

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow for validating its on-target activity.

Figure 1: this compound mediated degradation of the Androgen Receptor.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis cluster_validation Validation Cell_Culture Prostate Cancer Cell Culture Treatment Treatment with this compound (or alternative/control) Cell_Culture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Processing Data Processing and Protein Identification LC_MS->Data_Processing Quantification Quantitative Analysis of Protein Abundance Data_Processing->Quantification Western_Blot Western Blot Confirmation Quantification->Western_Blot Validate significant changes

Figure 2: Experimental workflow for proteomic validation.

Experimental Protocols

Global Quantitative Proteomics for On-Target Validation

This protocol outlines a typical workflow for identifying and quantifying changes in the proteome of prostate cancer cells following treatment with this compound.

a. Cell Culture and Treatment:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured in appropriate media.

  • Cells are treated with varying concentrations of this compound, a vehicle control (e.g., DMSO), and alternative AR degraders for a specified time (e.g., 24 hours).

b. Protein Extraction and Digestion:

  • Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • An equal amount of protein from each condition is reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

c. Isobaric Labeling (e.g., TMT):

  • The resulting peptide mixtures are labeled with isobaric tandem mass tags (TMT), allowing for the multiplexed analysis of multiple samples in a single mass spectrometry run.

d. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • The labeled peptide samples are pooled, fractionated, and then analyzed by high-resolution LC-MS/MS.

  • The mass spectrometer isolates and fragments the peptides, generating spectra that are used for peptide identification and quantification.

e. Data Analysis:

  • The raw mass spectrometry data is processed using specialized software to identify peptides and their corresponding proteins.

  • The relative abundance of each protein across the different treatment conditions is determined based on the reporter ion intensities from the TMT labels.

  • Statistical analysis is performed to identify proteins that show significant changes in abundance upon treatment with this compound. A significant decrease in AR levels would confirm its on-target activity.

Western Blot for Confirmation of AR Degradation

Western blotting is a targeted approach used to confirm the degradation of a specific protein.

a. Sample Preparation:

  • Prostate cancer cells are treated as described in the proteomics protocol.

  • Whole-cell lysates are prepared, and protein concentrations are determined.

b. Gel Electrophoresis and Transfer:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

c. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for the androgen receptor.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading across all lanes.

d. Detection:

  • A chemiluminescent substrate is added to the membrane, which reacts with the HRP-conjugated secondary antibody to produce light.

  • The light signal is captured using an imaging system, revealing bands corresponding to the AR protein. The intensity of the bands is quantified to determine the extent of AR degradation.

Conclusion

The data presented in this guide demonstrates that this compound is a highly potent and effective degrader of the androgen receptor, outperforming or showing comparable efficacy to other PROTAC degraders and significantly surpassing the activity of traditional inhibitors like enzalutamide in prostate cancer cell lines. The proteomic and Western blot methodologies described provide a robust framework for validating the on-target activity of this compound and other targeted protein degraders, ensuring a thorough understanding of their mechanism of action and specificity. These findings support the continued development of this compound as a promising therapeutic for the treatment of prostate cancer.

References

ARD-2128: A Novel Androgen Receptor Degrader Demonstrates Efficacy in Anti-Androgen Resistant Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel proteolysis-targeting chimera (PROTAC), ARD-2128, is showing significant promise in overcoming resistance to current anti-androgen therapies used in prostate cancer. Preclinical data indicates that this orally bioavailable androgen receptor (AR) degrader effectively reduces AR protein levels and inhibits tumor growth in cell lines that have developed resistance to second-generation anti-androgens like enzalutamide and apalutamide. This comparison guide provides an objective overview of this compound's performance against these established therapies, supported by available experimental data.

Overcoming the Hurdle of Anti-Androgen Resistance

Prostate cancer is a leading cause of cancer-related death in men, with the androgen receptor playing a crucial role in disease progression. While anti-androgen therapies such as enzalutamide and apalutamide are effective, many patients eventually develop resistance, leading to disease relapse. This resistance is often driven by mechanisms such as AR gene mutations, amplification, or the expression of AR splice variants like AR-V7.

This compound, a PROTAC, offers a distinct mechanism of action. Instead of merely blocking the androgen receptor, it hijacks the cell's own ubiquitin-proteasome system to specifically target and degrade the AR protein. This approach has the potential to be effective even when traditional anti-androgens fail.

Comparative Efficacy of this compound

While direct head-to-head clinical data for this compound against enzalutamide and apalutamide is not yet available, preclinical studies on this compound and closely related compounds like ARD-61 provide compelling evidence of their potential in resistant settings.

Quantitative Analysis of In Vitro Efficacy

The following table summarizes the available data on the efficacy of this compound and related compounds in various prostate cancer cell lines, including those resistant to enzalutamide.

CompoundCell LineResistance ModelIC50 / DC50
This compound VCaP-DC50: <0.5 nM[1]
ARD-61 CWR-R1 EnzREnzalutamide-ResistantIC50: 472 nM[2]
Enzalutamide LNCaP EnzREnzalutamide-Resistant-
Apalutamide -Apalutamide-Resistant-

Note: Data for enzalutamide and apalutamide in their respective resistant cell lines are for comparative context; specific IC50 values in these resistant models can vary. The data for ARD-61, a closely related AR PROTAC, is presented as a surrogate for this compound's potential efficacy in enzalutamide-resistant models.

Studies have shown that this compound is highly effective at reducing tumor growth, in some cases at lower doses compared to enzalutamide.[1] Furthermore, the related compound ARD-61 has demonstrated strong growth inhibitory effects on enzalutamide-resistant prostate cancer cell lines. Importantly, AR degraders like ARD-61 have shown efficacy in models expressing the AR-V7 splice variant, a common mechanism of resistance to traditional anti-androgens.

Mechanism of Action: A Targeted Approach to Protein Degradation

This compound operates through the PROTAC mechanism, a novel therapeutic modality. It is a heterobifunctional molecule with two key components: one end binds to the androgen receptor, and the other binds to an E3 ubiquitin ligase. This binding brings the AR and the E3 ligase into close proximity, leading to the ubiquitination of the AR protein. The cell's proteasome then recognizes the ubiquitinated AR as a target for degradation, effectively eliminating it from the cancer cell.

AR_PROTAC_Mechanism cluster_cell Prostate Cancer Cell cluster_ternary Ternary Complex Formation ARD2128 This compound AR Androgen Receptor (AR) ARD2128->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase ARD2128->E3_Ligase Recruits E3 Ligase Proteasome Proteasome AR->Proteasome Degradation E3_Ligase->AR Ubiquitination Ub Ubiquitin

Figure 1: Mechanism of action of this compound as a PROTAC AR degrader.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and other anti-androgens.

Cell Viability Assay (MTT Assay)

This assay is used to assess the dose-dependent effect of a compound on the proliferation of prostate cancer cells.

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, VCaP, and their enzalutamide/apalutamide-resistant derivatives) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, enzalutamide, or apalutamide for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot for AR Degradation

This technique is used to quantify the degradation of the androgen receptor protein following treatment with a PROTAC.

  • Cell Lysis: Treat prostate cancer cells with various concentrations of this compound for a specified time course (e.g., 2, 4, 8, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the androgen receptor, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity for the androgen receptor and a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation. The half-maximal degradation concentration (DC50) can then be calculated.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment start Start: Resistant Cell Line Culture treatment Treat cells with this compound, Enzalutamide, or Apalutamide start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot for AR Degradation treatment->western ic50 Determine IC50 Values viability->ic50 dc50 Determine DC50 Values western->dc50 compare Compare Efficacy ic50->compare dc50->compare

Figure 2: Experimental workflow for comparing the efficacy of this compound.

Conclusion and Future Directions

This compound represents a promising new therapeutic strategy for prostate cancer, particularly for patients who have developed resistance to current anti-androgen therapies. Its novel mechanism of action, which leads to the degradation of the androgen receptor, has the potential to overcome key resistance mechanisms. While further head-to-head clinical studies are needed to definitively establish its superiority, the preclinical data for this compound and related compounds are highly encouraging. The continued development of AR degraders like this compound could offer a much-needed new line of defense against advanced and resistant prostate cancer.

References

A Head-to-Head Battle in Prostate Cancer Therapy: ARD-2128 vs. Bicalutamide in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo antitumor activity of ARD-2128, a novel PROTAC androgen receptor (AR) degrader, and bicalutamide, a first-generation nonsteroidal antiandrogen. This analysis is based on available preclinical data, offering insights into their distinct mechanisms and potential therapeutic advantages.

While direct head-to-head preclinical studies under identical experimental conditions are not yet published, this guide synthesizes available in vivo data from separate studies to offer a comparative perspective on the efficacy of these two compounds in prostate cancer xenograft models.

Executive Summary

This compound, a Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic modality designed to eliminate the androgen receptor (AR) protein, a key driver of prostate cancer growth. In contrast, bicalutamide acts as a competitive antagonist, blocking the receptor's activity. Preclinical evidence suggests that this compound's degradation mechanism may lead to a more profound and sustained inhibition of AR signaling, potentially overcoming resistance mechanisms associated with traditional antiandrogens like bicalutamide.

Quantitative Comparison of In Vivo Antitumor Activity

The following table summarizes the in vivo antitumor efficacy of this compound and bicalutamide based on available data from studies using the VCaP prostate cancer xenograft model. It is crucial to note that these results are from separate studies and direct comparison should be made with caution due to potential variations in experimental protocols.

CompoundDosageDosing ScheduleXenograft ModelTumor Growth Inhibition (TGI)Source
This compound 10 mg/kgp.o., daily for 21 daysVCaP46%[1]
20 mg/kgp.o., daily for 21 daysVCaP69%[1]
40 mg/kgp.o., daily for 21 daysVCaP63%[1]
Bicalutamide Not explicitly stated in a comparable in vivo TGI study----

Note: Specific quantitative in vivo tumor growth inhibition data for bicalutamide in a directly comparable VCaP xenograft model was not available in the reviewed literature. Bicalutamide's efficacy is well-established, but recent studies often use it as a comparator for newer agents like enzalutamide rather than providing standalone TGI percentages.

Mechanism of Action: Degradation vs. Inhibition

The fundamental difference in the mechanism of action between this compound and bicalutamide underpins their varying in vivo activities.

Bicalutamide is a non-steroidal antiandrogen that competitively binds to the ligand-binding domain of the androgen receptor.[2][3] This prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the receptor's activation and its downstream signaling pathways that promote tumor growth. However, mutations in the AR or increased androgen levels can lead to resistance, where bicalutamide may even act as an agonist, paradoxically promoting tumor growth.

This compound , as a PROTAC, functions through a different paradigm. It is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This targeted protein degradation effectively eliminates the AR from the cancer cells, offering a more complete shutdown of AR signaling. This mechanism is anticipated to be effective against various forms of AR, including some mutated versions that confer resistance to traditional inhibitors.

Signaling Pathway and Experimental Workflow

To visualize the distinct mechanisms and the experimental approach for evaluating these compounds, the following diagrams are provided.

Mechanism of Action: this compound vs. Bicalutamide cluster_bicalutamide Bicalutamide (AR Antagonist) cluster_ard2128 This compound (AR PROTAC Degrader) Bicalutamide Bicalutamide AR_inactive Androgen Receptor (Inactive) Bicalutamide->AR_inactive Binds & Blocks Gene_Expression Tumor Growth Gene Expression AR_inactive->Gene_Expression Inhibits Androgen Androgen (e.g., DHT) AR_active Androgen Receptor (Active) Androgen->AR_active Binds & Activates AR_active->Gene_Expression Promotes ARD2128 This compound Ternary_Complex Ternary Complex (AR-ARD2128-E3) ARD2128->Ternary_Complex AR_protein Androgen Receptor Protein AR_protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation AR Degradation Proteasome->Degradation

Caption: Comparative signaling pathways of Bicalutamide and this compound.

In Vivo Antitumor Activity Experimental Workflow start Prostate Cancer Xenograft Model (e.g., VCaP) tumor_inoculation Tumor Cell Inoculation start->tumor_inoculation tumor_establishment Tumor Establishment (Measurable Size) tumor_inoculation->tumor_establishment randomization Randomization into Treatment Groups tumor_establishment->randomization treatment Treatment Administration (Vehicle, this compound, Bicalutamide) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., 21 days) monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis conclusion Conclusion on Antitumor Efficacy analysis->conclusion

Caption: Generalized workflow for in vivo antitumor efficacy studies.

Experimental Protocols

The following provides a generalized experimental protocol for assessing the in vivo antitumor activity of compounds like this compound and bicalutamide in a prostate cancer xenograft model, based on common practices in the field.

1. Cell Culture and Animal Model:

  • Cell Line: VCaP human prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Animals: Male severe combined immunodeficient (SCID) or similar immunocompromised mice (e.g., NOD-SCID) are used. Animals are typically housed in a pathogen-free environment.

2. Tumor Inoculation and Establishment:

  • VCaP cells are harvested and resuspended in a suitable medium (e.g., Matrigel).

  • A specific number of cells (e.g., 5-10 x 106) are subcutaneously injected into the flank of each mouse.

  • Tumor growth is monitored regularly using calipers.

3. Randomization and Treatment:

  • Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomly assigned to different treatment groups:

    • Vehicle control (the formulation used to deliver the drugs)

    • This compound (at various doses, e.g., 10, 20, 40 mg/kg)

    • Bicalutamide (at a specified dose)

  • The compounds are administered via the specified route (e.g., oral gavage) and schedule (e.g., daily for 21 days).

4. Efficacy Assessment:

  • Tumor volume is measured at regular intervals (e.g., twice weekly) using the formula: (Length x Width²) / 2.

  • Animal body weight is also monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to confirm AR degradation).

5. Data Analysis:

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

  • Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treatment groups.

Conclusion

References

A Head-to-Head Analysis of ARD-2128 and Darolutamide in Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic strategies targeting androgen receptor (AR) signaling in prostate cancer, two distinct approaches have emerged: direct inhibition of the AR and targeted degradation of the AR protein. This guide provides a side-by-side comparison of darolutamide, a potent AR inhibitor, and ARD-2128, a highly potent proteolysis-targeting chimera (PROTAC) AR degrader. This comparison is based on available preclinical data to inform researchers and drug development professionals on their differing mechanisms and potential therapeutic implications.

Mechanism of Action: Inhibition vs. Degradation

Darolutamide and this compound employ fundamentally different strategies to disrupt AR signaling, a critical pathway for prostate cancer cell growth and survival.

Darolutamide , a non-steroidal AR antagonist, functions by competitively binding to the ligand-binding domain of the androgen receptor.[1][2][3][4] This action prevents the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the receptor.[2] Consequently, darolutamide inhibits the subsequent steps in AR activation, including the translocation of the AR from the cytoplasm into the nucleus and AR-mediated transcription of target genes. The ultimate outcome is a reduction in the expression of genes that drive prostate cancer cell proliferation.

This compound , on the other hand, is a PROTAC, a heterobifunctional molecule designed to eliminate the AR protein entirely. It achieves this by simultaneously binding to the androgen receptor and an E3 ubiquitin ligase, specifically cereblon (CRBN). This proximity induces the ubiquitination of the AR protein, marking it for degradation by the proteasome. This degradation-based approach offers a distinct advantage over simple inhibition, as it removes the entire receptor protein, potentially overcoming resistance mechanisms associated with AR overexpression or mutations.

Preclinical Efficacy: A Comparative Overview

While direct head-to-head clinical studies are not yet available, preclinical data provide valuable insights into the relative potency and efficacy of these two compounds in prostate cancer models.

ParameterThis compoundDarolutamideReference
Mechanism of Action Androgen Receptor Degrader (PROTAC)Androgen Receptor Inhibitor,
Target Androgen Receptor (for degradation)Androgen Receptor (for inhibition)
E3 Ligase Recruited Cereblon (CRBN)N/A
Cell Growth Inhibition (IC50) VCaP: 4 nM, LNCaP: 5 nMData not available in direct comparison
AR Protein Reduction >90% degradation at 10 nM in VCaP cellsDoes not degrade AR protein
In Vivo Efficacy Inhibits tumor growth by 46-69% in VCaP xenograft model (10-40 mg/kg, p.o.)Markedly reduces tumor growth in LAPC-4 and KuCaP-1 xenograft models
Oral Bioavailability 67% in miceAbsorbed in the gastrointestinal tract,

Visualizing the Mechanisms of Action

To further elucidate the distinct pathways through which this compound and darolutamide exert their effects, the following diagrams illustrate their mechanisms at a molecular level.

AR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex Darolutamide Darolutamide Darolutamide->AR Competitively Binds & Inhibits ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Translocates & Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Figure 1. Mechanism of Action of Darolutamide. Darolutamide competitively inhibits androgen binding to the AR, preventing its nuclear translocation and subsequent gene transcription.

AR_Signaling_Degradation cluster_cytoplasm Cytoplasm ARD_2128 This compound (PROTAC) AR Androgen Receptor (AR) ARD_2128->AR Binds E3_Ligase E3 Ubiquitin Ligase (Cereblon) ARD_2128->E3_Ligase Binds Ternary_Complex Ternary Complex (AR-PROTAC-E3) Ub_AR Ubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome Proteasome Ub_AR->Proteasome Targeted Proteasome->Degraded_AR Degradation

Figure 2. Mechanism of Action of this compound. This compound forms a ternary complex with the AR and an E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the AR.

Experimental Protocols

The following provides a general methodology for key experiments used to characterize and compare AR inhibitors and degraders.

1. Cell-Based Proliferation Assays

  • Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).

  • Methodology:

    • Prostate cancer cell lines (e.g., LNCaP, VCaP) are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with a serial dilution of the test compound (e.g., this compound or darolutamide) for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • The IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.

2. Western Blot for AR Protein Levels

  • Objective: To quantify the reduction in AR protein levels following treatment with a PROTAC degrader.

  • Methodology:

    • Prostate cancer cells are treated with the test compound (e.g., this compound) at various concentrations and for different durations.

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor.

    • A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

    • The intensity of the bands is quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin).

3. Quantitative Real-Time PCR (qRT-PCR) for AR-Regulated Gene Expression

  • Objective: To measure the effect of the compound on the transcription of AR target genes (e.g., PSA, TMPRSS2).

  • Methodology:

    • Prostate cancer cells are treated with the test compound.

    • Total RNA is extracted from the cells using a suitable kit.

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using specific primers for the target genes and a reference gene (e.g., GAPDH).

    • The relative expression of the target genes is calculated using the ΔΔCt method.

4. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • Immunocompromised mice are subcutaneously implanted with human prostate cancer cells (e.g., VCaP).

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., this compound or darolutamide) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a side-by-side comparison of an AR inhibitor and an AR degrader.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Comparison Cell_Culture Prostate Cancer Cell Lines (LNCaP, VCaP) Proliferation Cell Proliferation Assay (IC50 Determination) Cell_Culture->Proliferation AR_Degradation AR Protein Degradation (Western Blot) Cell_Culture->AR_Degradation Gene_Expression AR Target Gene Expression (qRT-PCR) Cell_Culture->Gene_Expression Data_Analysis Statistical Analysis of In Vitro & In Vivo Data Proliferation->Data_Analysis AR_Degradation->Data_Analysis Gene_Expression->Data_Analysis Xenograft Xenograft Model Establishment Treatment Compound Administration (Oral Gavage) Xenograft->Treatment Tumor_Growth Tumor Growth Measurement Treatment->Tumor_Growth PK_PD Pharmacokinetics & Pharmacodynamics Treatment->PK_PD Tumor_Growth->Data_Analysis PK_PD->Data_Analysis Comparison Side-by-Side Comparison of Efficacy and Potency Data_Analysis->Comparison

Figure 3. A typical experimental workflow for the comparative evaluation of AR-targeting compounds.

Conclusion

Darolutamide and this compound represent two distinct and promising therapeutic modalities targeting the androgen receptor. Darolutamide acts as a classic antagonist, effectively blocking AR signaling. In contrast, this compound utilizes the PROTAC technology to induce the degradation of the AR protein, offering a novel approach that may circumvent certain resistance mechanisms. The preclinical data available for both compounds demonstrate potent anti-cancer activity. Further head-to-head studies, particularly in clinical settings, will be crucial to fully elucidate their comparative efficacy and safety profiles and to determine their optimal placement in the treatment paradigm for prostate cancer.

References

Navigating Molecular Selectivity: A Comparative Analysis of ARD-2128 and Pan-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the selectivity of a compound is a critical determinant of its efficacy and safety. While highly selective agents are designed to interact with a specific molecular target, pan-inhibitors are engineered to engage multiple targets within a particular class of proteins. This guide provides a comparative analysis of ARD-2128, a selective androgen receptor (AR) degrader, and pan-kinase inhibitors, exemplified by staurosporine and sunitinib. We will explore their distinct mechanisms of action, present available quantitative data, and detail the experimental protocols used to assess their activity.

Understanding the Molecules: A Tale of Two Targeting Strategies

This compound is a proteolysis-targeting chimera (PROTAC), a novel class of therapeutic agents designed to selectively eliminate a target protein from the cell.[1][2][3] It functions by recruiting an E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation strategy offers a distinct advantage over traditional inhibitors by removing the entire protein, thereby abrogating all its functions. While some PROTACs utilizing the CRBN E3 ligase recruiter have been associated with off-target degradation of zinc-finger proteins, specific selectivity data for this compound against a broad panel of proteins is not yet publicly available.

In stark contrast, pan-kinase inhibitors are small molecules that bind to the ATP-binding site of a wide range of protein kinases. Staurosporine, a natural product, is a classic example of a highly potent but non-selective kinase inhibitor. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, designed to block the activity of several RTKs involved in tumor growth and angiogenesis. Their broad activity spectrum can be therapeutically beneficial in certain contexts but also carries a higher risk of off-target effects.

Quantitative Performance: A Comparative Overview

The following tables summarize the available quantitative data for this compound and the pan-kinase inhibitors staurosporine and sunitinib, highlighting their different target classes and potencies.

Table 1: Profile of the Selective Androgen Receptor Degrader this compound

CompoundTargetMechanism of ActionCell LineIC50 (nM)
This compoundAndrogen Receptor (AR)PROTAC-mediated protein degradationVCaP4
LNCaP5

Data sourced from MedchemExpress.

Table 2: Inhibition Profile of Pan-Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)
Staurosporine
Protein Kinase C (PKC)3
p60v-src Tyrosine Protein Kinase6
Protein Kinase A (PKA)7
CaM Kinase II20
Sunitinib
PDGFRβ2
VEGFR280
c-KitPotent Inhibition (Specific IC50 varies by assay)
FLT3Potent Inhibition (Specific IC50 varies by assay)

Data for Staurosporine sourced from R&D Systems. Data for Sunitinib sourced from Selleck Chemicals and other publications.

Experimental Protocols: Methods for Assessing Selectivity and Activity

The quantitative data presented above are derived from specific experimental assays. Understanding these methodologies is crucial for interpreting the results and designing further studies.

Protocol 1: Assessing PROTAC-Mediated Protein Degradation

This protocol outlines a general workflow to determine the efficacy of a PROTAC like this compound in degrading its target protein.

1. Cell Culture and Treatment:

  • Culture target cells (e.g., VCaP or LNCaP prostate cancer cells) in appropriate media.
  • Treat cells with varying concentrations of the PROTAC molecule for a specified time course (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
  • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR antibody).
  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
  • Detect the protein bands using a chemiluminescent substrate and an imaging system.
  • A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

4. Data Analysis:

  • Quantify the intensity of the protein bands.
  • Normalize the target protein signal to the loading control signal.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Determine the DC50 (concentration for 50% degradation) or IC50 (for cell viability) by plotting the degradation percentage or cell viability against the PROTAC concentration.

Alternative and Complementary Methods:

  • Quantitative Mass Spectrometry (Proteomics): Provides an unbiased and global view of protein level changes across the entire proteome, enabling the identification of off-target degradation.

  • Immunoassays (e.g., ELISA): Can be used for high-throughput quantification of the target protein.

Protocol 2: Biochemical Kinase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against a purified kinase.

1. Reagents and Materials:

  • Purified active kinase enzyme.
  • Specific peptide or protein substrate for the kinase.
  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in conjunction with a detection system).
  • Kinase reaction buffer (containing MgCl₂, DTT, etc.).
  • Test compound (e.g., staurosporine or sunitinib) at various concentrations.
  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays, or antibody-based detection for non-radiometric assays).

2. Kinase Reaction:

  • In a microplate, combine the kinase, substrate, and test compound in the kinase reaction buffer.
  • Initiate the reaction by adding ATP.
  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

3. Detection of Kinase Activity:

  • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
  • Non-Radiometric Assays (e.g., TR-FRET, Fluorescence Polarization): These assays use modified substrates or antibodies to generate a fluorescent signal that is proportional to kinase activity. The signal is measured using a plate reader.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the conceptual differences between the targeted degradation mechanism of this compound and the broad inhibitory action of a pan-kinase inhibitor.

cluster_0 Selective Degradation by this compound ARD2128 This compound AR Androgen Receptor (Target Protein) ARD2128->AR Binds E3 E3 Ligase ARD2128->E3 Recruits Proteasome Proteasome AR->Proteasome Enters E3->AR Ubiquitination Degraded_AR Degraded Peptides Proteasome->Degraded_AR Degrades

Caption: Targeted degradation pathway of this compound.

cluster_1 Broad Inhibition by a Pan-Kinase Inhibitor PanKinase_Inhibitor Pan-Kinase Inhibitor (e.g., Staurosporine) Kinase1 Kinase 1 PanKinase_Inhibitor->Kinase1 Inhibits Kinase2 Kinase 2 PanKinase_Inhibitor->Kinase2 Inhibits KinaseN Kinase 'n' PanKinase_Inhibitor->KinaseN Inhibits Pathway1 Signaling Pathway 1 Kinase1->Pathway1 Pathway2 Signaling Pathway 2 Kinase2->Pathway2 PathwayN Signaling Pathway 'n' KinaseN->PathwayN

Caption: Multi-pathway inhibition by a pan-kinase inhibitor.

References

ARD-2128: A Comparative Analysis of Mutant Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ARD-2128, a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC), and its ability to degrade mutant forms of the androgen receptor (AR). As resistance to conventional anti-androgen therapies often arises from mutations in the AR ligand-binding domain (LBD), targeted degradation of these mutant proteins represents a promising therapeutic strategy in castration-resistant prostate cancer (CRPC). This document summarizes available preclinical data, compares this compound with other AR degraders, and provides detailed experimental protocols for the validation of such compounds.

Mechanism of Action: PROTAC-mediated AR Degradation

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate the androgen receptor. It consists of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This event-driven mechanism allows a single molecule of this compound to trigger the degradation of multiple AR protein copies.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation ARD2128 This compound AR Androgen Receptor (AR) (Wild-type or Mutant) ARD2128->AR Binds to AR E3 CRBN E3 Ligase ARD2128->E3 Recruits E3 Ligase AR_E3 AR - this compound - E3 Proteasome Proteasome Proteasome->AR AR Degradation Ub Ubiquitin Ub->AR_E3 Polyubiquitination AR_E3->Proteasome Targeted for Degradation

Figure 1: Mechanism of this compound-mediated AR degradation.

Comparative Efficacy of AR Degraders

While specific data on the degradation of a comprehensive panel of AR mutants by this compound is not extensively available in the public domain, the preclinical data for other oral AR PROTACs provides a strong rationale for their efficacy against clinically relevant mutations.

Degradation of Wild-Type and Mutant AR

This compound has demonstrated high potency in degrading wild-type AR in prostate cancer cell lines. It effectively reduces AR protein levels in VCaP and LNCaP cells with DC₅₀ values of 0.3 nM and 8.3 nM, respectively[1]. This leads to the suppression of AR-regulated genes and inhibition of tumor growth[2][3].

While direct comparative data for this compound against a full panel of mutants is pending, other AR PROTACs have shown robust degradation of clinically relevant AR mutants that confer resistance to therapies like enzalutamide. For instance, ARV-110 degrades AR mutants such as T878A and H875Y, and ARV-766 has shown activity against L702H, H875Y, and T878A mutations[4][5]. It is reported that a lead oral AR PROTAC is capable of degrading all clinically relevant mutant AR proteins.

CompoundTargetDC₅₀ (VCaP)DC₅₀ (LNCaP)Known Mutant AR DegradationE3 LigaseReference
This compound AR0.3 nM8.3 nMData not publicly availableCereblon (CRBN)
ARV-110 AR~1 nM~1 nMT878A, H875YCereblon (CRBN)
ARV-766 ARNot reportedNot reportedL702H, H875Y, T878ACereblon (CRBN)
ARD-69 AR0.76 nM0.86 nMData not publicly availableVHL

Table 1: Comparative in vitro degradation potency of AR PROTACs.

Anti-proliferative Activity

The degradation of AR by this compound translates to potent inhibition of prostate cancer cell proliferation, with IC₅₀ values of 4 nM in VCaP and 5 nM in LNCaP cells. In preclinical models, this compound has been shown to be more effective at reducing tumor growth at lower doses compared to enzalutamide.

CompoundIC₅₀ (VCaP)IC₅₀ (LNCaP)NotesReference
This compound 4 nM5 nMHighly potent inhibition of cell growth.
Enzalutamide Higher than this compoundHigher than this compoundThis compound is more effective at lower doses in reducing tumor size.

Table 2: Comparative anti-proliferative activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of AR degraders. Below are standard protocols for key experiments.

Western Blotting for AR Degradation

This protocol outlines the steps to quantify the degradation of AR protein in prostate cancer cells following treatment with a PROTAC degrader.

cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment Prostate cancer cells (e.g., VCaP, LNCaP) are treated with varying concentrations of this compound. B 2. Cell Lysis Cells are harvested and lysed to extract total protein. A->B C 3. Protein Quantification Protein concentration is determined using a BCA assay. B->C D 4. SDS-PAGE Equal amounts of protein are separated by size via gel electrophoresis. C->D E 5. Protein Transfer Proteins are transferred from the gel to a PVDF membrane. D->E F 6. Immunoblotting Membrane is incubated with primary antibodies (anti-AR and anti-loading control, e.g., GAPDH) followed by secondary antibodies. E->F G 7. Detection & Analysis Protein bands are visualized using chemiluminescence and quantified by densitometry. F->G

Figure 2: Western Blotting experimental workflow.

Detailed Steps:

  • Cell Culture and Treatment: Plate VCaP or LNCaP cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and load onto a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AR overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensity using densitometry software. Normalize the AR band intensity to the loading control.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

Detailed Steps:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Conclusion

This compound is a highly potent, orally bioavailable AR degrader that shows significant promise for the treatment of prostate cancer. Its ability to effectively induce the degradation of wild-type AR at nanomolar concentrations and inhibit cancer cell growth underscores its potential as a therapeutic agent. While comprehensive data on its efficacy against a wide range of AR mutants is not yet fully available in the public domain, the strong performance of other AR PROTACs against clinically relevant mutations suggests that this compound is likely to be effective in overcoming resistance mediated by these mutations. Further head-to-head studies are warranted to fully elucidate the comparative effectiveness of this compound in the landscape of emerging AR degraders.

References

ARD-2128 vs. ARD-61: A Comparative Analysis of Androgen Receptor Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent androgen receptor (AR) degraders, ARD-2128 and ARD-61. Both are potent proteolysis-targeting chimeras (PROTACs) designed to induce the degradation of the androgen receptor, a key driver in prostate cancer. This document summarizes their performance based on available preclinical data, offers detailed experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows.

Introduction to this compound and ARD-61

ARD-61 is a potent PROTAC AR degrader that utilizes a von Hippel-Lindau (VHL) E3 ligase ligand to induce AR degradation.[1][2] While highly effective, its development for oral administration has been challenging. To address this, this compound was developed based on the structure of ARD-61, with a key modification: the VHL ligand was replaced with a ligand for the Cereblon (CRBN) E3 ligase.[3][4] This change was aimed at improving oral bioavailability and other drug-like properties.[3] Both molecules are designed to bind to the androgen receptor and the respective E3 ligase simultaneously, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the AR protein.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and ARD-61, providing a comparative overview of their in vitro and in vivo activities.

Table 1: In Vitro Performance of this compound and ARD-61

ParameterThis compoundARD-61Cell Line(s)Notes
AR Degradation (DC50) <0.5 nM0.44 - 8.0 nMVCaP, LNCaP, MDA-MB-453, MCF-7, BT-549, HCC1428, MDA-MB-415DC50 is the concentration required to degrade 50% of the target protein.
Maximal AR Degradation (Dmax) >90% at 10 nMNear complete degradationVCaPDmax represents the maximum degradation achievable.
Anti-proliferative Activity (IC50) 4 nM (VCaP) 5 nM (LNCaP)1.8 nM (LNCaP) 9.0 nM (VCaP) 121 - 235 nM (Breast Cancer Lines)VCaP, LNCaP, MDA-MB-453, HCC1428IC50 is the concentration required to inhibit cell growth by 50%.

Table 2: In Vivo Performance and Pharmacokinetics of this compound and ARD-61

ParameterThis compoundARD-61Animal ModelNotes
Tumor Growth Inhibition 46-69% inhibition at 10-40 mg/kg (p.o.)Effective at 25 and 50 mg/kg (i.p.)VCaP and MDA-MB-453 xenografts in micep.o. = oral administration; i.p. = intraperitoneal administration.
Oral Bioavailability 67% in miceInactive when administered orallyMiceA key differentiator between the two compounds.
Cmax 1304 ng/mL (5 mg/kg, p.o.)Data not availableMiceMaximum plasma concentration.
AUC0-t 22361 ng·h/mL (5 mg/kg, p.o.)Data not availableMiceArea under the plasma concentration-time curve.
t1/2 18.8 hours (5 mg/kg, p.o.)Data not availableMiceHalf-life.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate AR degraders like this compound and ARD-61.

Western Blotting for AR Degradation

This protocol is for determining the extent of AR protein degradation in cancer cell lines following treatment with a PROTAC degrader.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Complete cell culture medium

  • This compound and ARD-61

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-GAPDH, or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed prostate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or ARD-61 for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize the AR protein levels.

    • Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle-treated control. The DC50 value can be calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of AR degraders on the proliferation of cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Complete cell culture medium

  • This compound and ARD-61

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or ARD-61 for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the cell viability against the log of the compound concentration.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AR degraders in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., male SCID mice)

  • Prostate cancer cells (e.g., VCaP)

  • Matrigel (optional)

  • This compound and ARD-61

  • Vehicle for drug formulation

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., VCaP cells mixed with Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (orally) or ARD-61 (intraperitoneally) and the vehicle control to the respective groups at the desired dose and schedule (e.g., daily for 21 days).

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to confirm AR degradation).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Statistical analysis can be performed to determine the significance of the observed effects.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound or ARD-61) AR Androgen Receptor (Target Protein) PROTAC->AR Binds E3_Ligase E3 Ubiquitin Ligase (VHL or Cereblon) PROTAC->E3_Ligase Recruits Ternary_Complex AR - PROTAC - E3 Ligase Ubiquitination Poly-ubiquitination of AR Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Ub Ubiquitin Ub->Ubiquitination Degraded_AR Degraded AR (Amino Acids) Proteasome->Degraded_AR Degrades

Caption: Mechanism of action for PROTAC-mediated AR degradation.

AR_Signaling_Pathway cluster_0 Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone, DHT) AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) Androgen->AR_cytoplasm Binds HSP Heat Shock Proteins AR_cytoplasm->HSP Dissociates from AR_dimer AR Dimer AR_cytoplasm->AR_dimer Dimerization AR_nucleus AR Dimer (Nucleus) AR_dimer->AR_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Regulates Cell_Effects Cell Proliferation, Survival, etc. Gene_Transcription->Cell_Effects Leads to PROTAC This compound / ARD-61 (AR Degrader) PROTAC->AR_cytoplasm Degrades

Caption: Simplified androgen receptor signaling pathway and the point of intervention for AR degraders.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture 1. Cell Culture (e.g., VCaP, LNCaP) Treatment_In_Vitro 2. Treatment with This compound / ARD-61 Cell_Culture->Treatment_In_Vitro AR_Degradation_Assay 3a. AR Degradation Assay (Western Blot) Treatment_In_Vitro->AR_Degradation_Assay Cell_Viability_Assay 3b. Cell Viability Assay (MTT) Treatment_In_Vitro->Cell_Viability_Assay Data_Analysis_In_Vitro 4. Data Analysis (DC50, IC50) AR_Degradation_Assay->Data_Analysis_In_Vitro Cell_Viability_Assay->Data_Analysis_In_Vitro Xenograft_Model 1. Xenograft Model Establishment Data_Analysis_In_Vitro->Xenograft_Model Proceed to In Vivo if promising Treatment_In_Vivo 2. Treatment with This compound / ARD-61 Xenograft_Model->Treatment_In_Vivo Monitoring 3. Monitor Tumor Growth & Body Weight Treatment_In_Vivo->Monitoring Endpoint_Analysis 4. Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Endpoint_Analysis Data_Analysis_In_Vivo 5. Data Analysis (Tumor Growth Inhibition) Endpoint_Analysis->Data_Analysis_In_Vivo

Caption: General experimental workflow for the evaluation of AR degraders.

References

Safety Operating Guide

Proper Disposal of ARD-2128: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds like ARD-2128 are paramount to ensuring laboratory safety and environmental protection. While this compound is classified as not a hazardous substance or mixture according to its Material Safety Data Sheet (MSDS), proper disposal protocols must be followed in accordance with institutional and local regulations.[1] This guide provides essential logistical information and procedural steps for the appropriate disposal of this compound.

Key Safety and Handling Information

A summary of important data for this compound is provided below. This information should be readily accessible to all personnel handling the compound.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 2222111-87-5[1][2]
Molecular Formula C45H50ClN7O6[1]
Molecular Weight 820.37
Hazard Classification Not a hazardous substance or mixture
Primary Use For research use only, not for human or veterinary use.
First Aid: Inhalation Relocate to fresh air. If breathing is difficult, give CPR. Avoid mouth-to-mouth resuscitation.
First Aid: Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and call a physician.
First Aid: Eye Contact Remove contact lenses, locate an eye-wash station, and flush eyes with large amounts of water. Promptly call a physician.
First Aid: Ingestion Wash out mouth with water if the person is conscious. Do not induce vomiting. Get medical attention.

Step-by-Step Disposal Procedures

Even though this compound is not classified as hazardous, it is crucial to treat all research compounds as potentially hazardous waste until their disposal routes are confirmed by your institution's safety office. Never dispose of research chemicals down the sink or in the regular trash without explicit approval from your Environmental Health and Safety (EHS) department.

  • Consult Institutional Guidelines : Before initiating any disposal, review your institution's specific chemical hygiene plan and waste disposal guidelines. Contact your EHS or designated safety officer to confirm the proper disposal route for non-hazardous research compounds.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound for disposal.

  • Waste Segregation :

    • Solid Waste : Collect any solid this compound, as well as contaminated consumables such as pipette tips, gloves, and bench paper, in a designated, sealed, and clearly labeled waste container.

    • Liquid Waste : Unused solutions of this compound should be collected in a compatible, leak-proof container with a secure cap. Do not mix with other waste streams unless permitted by your EHS office.

  • Labeling : Clearly label the waste container with "this compound Waste," the quantity, and the date. Ensure the label is legible and securely attached to the container.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.

  • Arrange for Pickup : Follow your institution's procedure to request a waste pickup from the EHS department. Do not attempt to transport the chemical waste off-site yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is this compound considered hazardous waste by EHS? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Chemical Waste Protocol: - Segregate Waste - Label Container - Store in Satellite Accumulation Area - Schedule EHS Pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow EHS-Approved Non-Hazardous Waste Protocol is_hazardous->non_hazardous_disposal No end End of Disposal Process hazardous_disposal->end drain_disposal Drain Disposal Permitted? non_hazardous_disposal->drain_disposal trash_disposal Trash Disposal Permitted? drain_disposal->trash_disposal No dispose_in_drain Dispose Down Drain with Copious Amounts of Water drain_disposal->dispose_in_drain Yes collect_for_pickup Collect in Labeled Container for EHS Pickup trash_disposal->collect_for_pickup No dispose_in_trash Dispose in Designated Solid Waste Container trash_disposal->dispose_in_trash Yes collect_for_pickup->end dispose_in_drain->end dispose_in_trash->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling ARD-2128

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ARD-2128. The following guidelines are designed to ensure the safe handling, storage, and disposal of this potent, orally bioavailable PROTAC androgen receptor (AR) degrader.

Personal Protective Equipment (PPE)

While the Material Safety Data Sheet (MSDS) for this compound states that it is not classified as a hazardous substance or mixture, it is imperative to adhere to standard laboratory safety protocols to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended when handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesShould be worn at all times to protect from splashes or aerosols.
Hand Protection Disposable Nitrile GlovesInspect for tears before use and change immediately if contaminated.
Body Protection Laboratory CoatA fully buttoned lab coat is required to protect skin and clothing.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation.

Operational and Disposal Plans

Proper operational procedures and a clear disposal plan are critical for the safe management of this compound in a laboratory setting.

Handling Procedures
  • Preparation : Before handling, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • Weighing and Solution Preparation : Conduct all weighing and reconstitution of this compound within a certified chemical fume hood to minimize the risk of inhalation.

  • Solution Handling : Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

  • General Practices : Avoid inhalation, and direct contact with eyes and skin.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear full personal protective equipment. For liquid spills, absorb the material with an inert substance (e.g., sand, diatomite). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Waste Segregation : Do not dispose of this compound down the drain or in regular trash.

  • Disposal Method : Dispose of all contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow

The following diagram outlines the key steps for the safe handling and disposal of this compound.

prep Preparation - Verify PPE - Check Fume Hood handling Handling in Fume Hood - Weighing - Solution Preparation prep->handling experiment Experimental Use - Follow Protocol handling->experiment decontamination Decontamination - Clean work area - Wash hands experiment->decontamination waste Waste Collection - Segregate hazardous waste decontamination->waste disposal Disposal - Follow EHS guidelines waste->disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

First Aid Measures

In case of accidental exposure, follow these first aid measures:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support.

  • Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Ingestion : If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1]

References

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